Carprazidil
Description
Properties
CAS No. |
68020-77-9 |
|---|---|
Molecular Formula |
C12H13N5O4 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
methyl N-[5-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-a]pyrimidin-7-yl]carbamate |
InChI |
InChI=1S/C12H13N5O4/c1-20-11(18)14-9-7-8(16-5-3-2-4-6-16)13-10-15-12(19)21-17(9)10/h2-3,7H,4-6H2,1H3,(H,14,18) |
InChI Key |
LIQCCUFOYBAGQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=NC2=NC(=O)ON12)N3CCC=CC3 |
Other CAS No. |
68020-77-9 |
Synonyms |
Carbamic acid, (5-(3,6-dihydro-1(2H)-pyridinyl)-3,3a-dihydro-2-oxo-2H-(1,2,4)oxadiazolo(2,3-a)pyrimidin-7-yl)-, methyl ester carprazidil methyl 5-(3,6-dihydro-1(2H)-pyridyl)-2-oxo-2H-(1,2,4)oxadiazolo-2,3a-pyrimidine-7-carbamate Ro 12-4713 Ro 124713 |
Origin of Product |
United States |
Foundational & Exploratory
Carprazidil's Vasodilatory Mechanism: An In-Depth Technical Guide
Disclaimer: Direct experimental data on the mechanism of action of Carprazidil is scarce in publicly available scientific literature. This guide is constructed based on the established pharmacology of Minoxidil, a vasodilator to which this compound has been reported to have qualitatively and quantitatively similar effects. Therefore, the mechanisms, data, and protocols presented herein are hypothesized to be representative of this compound's actions.
Executive Summary
This compound is a potent vasodilator used in the management of hypertension. Based on its comparative pharmacological profile with Minoxidil, this compound is proposed to function primarily as a potassium channel opener, specifically targeting ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This action leads to hyperpolarization of the cell membrane, subsequent closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, vasodilation. Evidence also suggests a potential secondary involvement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway in its vasodilatory effect. This technical guide outlines the core molecular mechanisms, provides representative quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways.
Core Mechanism of Action: Potassium Channel Opening
The principal mechanism of action for this compound as a vasodilator is believed to be the opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[1][2] This leads to a cascade of events resulting in muscle relaxation and widening of the blood vessels.
The process unfolds as follows:
-
K-ATP Channel Activation: this compound binds to and opens K-ATP channels on vascular smooth muscle cells.
-
Potassium Efflux and Hyperpolarization: The opening of these channels allows for an increased efflux of potassium ions (K+) out of the cell, down their electrochemical gradient.[3] This net loss of positive charge leads to hyperpolarization of the cell membrane, making it more negative.
-
Inhibition of Voltage-Gated Calcium Channels: The hyperpolarized state of the cell membrane inhibits the opening of voltage-gated L-type calcium channels.
-
Reduced Calcium Influx: This inhibition results in a decreased influx of extracellular calcium ions (Ca2+) into the cell.
-
Vascular Smooth Muscle Relaxation: The reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to the dephosphorylation of myosin light chains and subsequent relaxation of the vascular smooth muscle.[4]
Signaling Pathway Diagram
Secondary Mechanism: Role of the NO/cGMP Pathway
Some evidence suggests that the vasodilatory effects of potassium channel openers like Minoxidil may also involve the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[5] This pathway is a key regulator of vascular tone.
The proposed steps are:
-
Nitric Oxide Synthase (NOS) Activation: this compound may directly or indirectly stimulate endothelial nitric oxide synthase (eNOS).
-
NO Production and Diffusion: Activated eNOS produces NO, which diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.
-
Guanylate Cyclase Activation: In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC).
-
cGMP Production: sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
Protein Kinase G (PKG) Activation: Increased levels of cGMP activate protein kinase G (PKG).
-
Vasodilation: PKG activation leads to a decrease in intracellular calcium and desensitization of the contractile machinery to calcium, contributing to vasodilation.
NO/cGMP Signaling Pathway Diagram
Quantitative Data (Representative)
The following table summarizes representative quantitative data for Minoxidil, which is expected to be comparable to this compound.
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 for K-ATP Channel Activation (Sarcolemmal) | 182.6 µM | Guinea-pig ventricular myocytes | |
| EC50 for K-ATP Channel Activation (Mitochondrial) | 7.3 µM | Guinea-pig ventricular myocytes |
Experimental Protocols
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This protocol is used to directly measure the effect of a compound on the activity of K-ATP channels in isolated vascular smooth muscle cells.
Methodology:
-
Cell Isolation: Vascular smooth muscle cells are enzymatically isolated from arterial tissue (e.g., rat aorta or mesenteric artery).
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Drug Application: this compound (or a comparator like Minoxidil) is applied to the cell via the perfusion system at varying concentrations.
-
Current Measurement: The resulting outward potassium currents through K-ATP channels are recorded. An increase in outward current upon drug application indicates channel opening.
-
Data Analysis: Dose-response curves are generated to determine the EC50 value for channel activation.
Experimental Workflow Diagram
In Vitro Vasodilation Assay
This assay measures the vasodilatory effect of a compound on isolated arterial rings.
Methodology:
-
Tissue Preparation: Arterial rings (e.g., from rat aorta) are dissected and mounted in an organ bath containing a physiological salt solution, aerated with 95% O2 / 5% CO2 at 37°C.
-
Tension Measurement: The rings are connected to an isometric force transducer to continuously record changes in tension.
-
Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or KCl) to induce a stable contractile tone.
-
Drug Addition: Cumulative concentrations of this compound are added to the organ bath.
-
Relaxation Measurement: The resulting relaxation of the arterial rings is recorded as a percentage decrease from the pre-constricted tension.
-
Data Analysis: Concentration-response curves are plotted to determine the potency (EC50) and efficacy (maximum relaxation) of the vasodilator.
Measurement of cGMP Levels
This protocol quantifies changes in intracellular cGMP levels in response to the test compound.
Methodology:
-
Cell/Tissue Culture: Vascular smooth muscle cells or arterial tissue are cultured and then treated with this compound for a specified time.
-
Lysis: The cells or tissues are lysed to release intracellular components.
-
cGMP Quantification: The concentration of cGMP in the lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Normalization: cGMP levels are typically normalized to the total protein concentration of the sample.
-
Statistical Analysis: The cGMP levels in treated samples are compared to those in untreated controls.
Conclusion
The vasodilatory action of this compound is best explained by its function as a potassium channel opener, a mechanism it likely shares with Minoxidil. By activating K-ATP channels in vascular smooth muscle, this compound induces membrane hyperpolarization, leading to a reduction in intracellular calcium and subsequent vasodilation. A secondary contribution from the NO/cGMP signaling pathway may also be involved. Further direct experimental studies on this compound are warranted to definitively confirm these mechanisms and to elucidate its detailed pharmacological profile.
References
- 1. Minoxidil opens mitochondrial K(ATP) channels and confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide-dependent vasodilation induced by minoxidil in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Cariprazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cariprazine is a third-generation atypical antipsychotic agent demonstrating a unique and complex pharmacological profile.[1] It is distinguished by its high affinity and partial agonist activity at dopamine D3 and D2 receptors, with a preference for the D3 receptor subtype, and partial agonism at serotonin 5-HT1A receptors.[1][2][3] Cariprazine also acts as an antagonist at serotonin 5-HT2B and 5-HT2A receptors.[2] This multifaceted mechanism of action is believed to contribute to its efficacy in treating a broad spectrum of symptoms in schizophrenia and bipolar disorder, including positive and negative symptoms, as well as cognitive deficits. This technical guide provides an in-depth overview of the pharmacological properties of cariprazine, including its pharmacodynamics, pharmacokinetics, and the role of its major active metabolites. Detailed experimental protocols and quantitative data are presented to support a comprehensive understanding of this novel therapeutic agent.
Introduction
Cariprazine (brand names Vraylar and Reagila) is an orally administered atypical antipsychotic developed for the treatment of schizophrenia and bipolar disorder. Its development was driven by the need for antipsychotics with a broader efficacy profile, particularly concerning negative and cognitive symptoms, and a favorable side-effect profile. The unique receptor-binding profile of cariprazine, particularly its D3 receptor preference, distinguishes it from other antipsychotic medications and is thought to be a key contributor to its therapeutic effects.
Pharmacodynamics
The pharmacodynamic profile of cariprazine is characterized by its interaction with multiple neurotransmitter receptors. Its primary mechanism is thought to be mediated through a combination of partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.
Receptor Binding Affinity
Cariprazine and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), exhibit high affinity for several dopamine and serotonin receptors. The binding affinities (Ki values) are summarized in the table below. Lower Ki values indicate a stronger binding affinity.
| Receptor | Cariprazine (Ki, nM) | Desmethyl-cariprazine (DCAR) (Ki, nM) | Didesmethyl-cariprazine (DDCAR) (Ki, nM) |
| Dopamine D3 | 0.085 | Higher than Cariprazine | Higher than Cariprazine |
| Dopamine D2L | 0.49 | Subnanomolar/low nanomolar | Subnanomolar/low nanomolar |
| Dopamine D2S | 0.69 | Low nanomolar | Low nanomolar |
| Serotonin 5-HT1A | 2.6 | Low nanomolar | Low nanomolar |
| Serotonin 5-HT2B | 0.58 | Subnanomolar/low nanomolar | Subnanomolar/low nanomolar |
| Serotonin 5-HT2A | 18.8 | Moderate affinity | Moderate affinity |
| Histamine H1 | 23.2 | Moderate affinity | Moderate affinity |
| Serotonin 5-HT2C | 134 | - | - |
| α1A-Adrenergic | 155 | - | - |
| Cholinergic Muscarinic | >1000 (IC50) | - | - |
Table 1: In vitro receptor binding affinities of Cariprazine and its major metabolites.
Functional Activity
Cariprazine's functional activity is complex, acting as a partial agonist at some receptors and an antagonist at others. This "modulatory" effect is dependent on the ambient concentration of the endogenous neurotransmitter.
-
Dopamine D2 and D3 Receptors: Cariprazine acts as a partial agonist at both D2 and D3 receptors. In environments with high dopamine levels (hyperdopaminergic), as hypothesized in psychosis, cariprazine acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in low dopamine conditions (hypodopaminergic), it exhibits functional agonist activity, enhancing dopaminergic tone. This is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia.
-
Serotonin 5-HT1A Receptors: Cariprazine is a partial agonist at 5-HT1A receptors.
-
Serotonin 5-HT2A Receptors: It acts as an antagonist at 5-HT2A receptors.
-
Serotonin 5-HT2B Receptors: Cariprazine and its metabolites are pure antagonists at human 5-HT2B receptors.
The interplay of these activities at various receptors is believed to be the basis of cariprazine's therapeutic effects.
Caption: Cariprazine's interactions with key dopamine and serotonin receptors.
Pharmacokinetics
Cariprazine is administered orally and undergoes extensive metabolism. Its pharmacokinetic profile is characterized by a long half-life of its active metabolites.
Absorption and Distribution
Cariprazine has high bioavailability and is highly bound to plasma proteins (91-97%).
Metabolism
Cariprazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6. It is metabolized into two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). These metabolites are pharmacologically active and have receptor binding profiles similar to the parent compound. DDCAR is the most prominent moiety at steady state.
Caption: Metabolic pathway of Cariprazine via CYP enzymes.
Elimination
The elimination half-life of cariprazine is 2-4 days, while its active metabolites have significantly longer half-lives, with DDCAR's half-life being 1-3 weeks. Steady state for cariprazine and DCAR is reached in about 1 week, while it takes approximately 3 weeks for DDCAR.
| Compound | Elimination Half-life | Time to 90% Steady State |
| Cariprazine | 2-4 days | ~1 week |
| Desmethyl-cariprazine (DCAR) | - | ~1 week |
| Didesmethyl-cariprazine (DDCAR) | 1-3 weeks | ~3 weeks |
Table 2: Pharmacokinetic parameters of Cariprazine and its major active metabolites.
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of cariprazine and its metabolites for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing recombinant human or rat receptors, or from dissected rat brain structures, are prepared.
-
Radioligand Binding: The membranes are incubated with a specific radioligand for the receptor of interest and varying concentrations of the test compound (cariprazine, DCAR, or DDCAR).
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assays
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of cariprazine and its metabolites at G-protein coupled receptors.
Methodology:
-
Membrane Incubation: Cell membranes expressing the receptor of interest are incubated with GDP, the test compound, and [35S]GTPγS.
-
Stimulation: For antagonist activity determination, a known agonist for the receptor is also added.
-
Separation and Counting: The reaction is stopped, and the membranes are filtered to separate bound from free [35S]GTPγS. The radioactivity of the filters is then measured.
-
Data Analysis: An increase in [35S]GTPγS binding compared to baseline indicates agonist activity. The ability of the test compound to block agonist-stimulated binding indicates antagonist activity.
Caption: Workflow for determining functional activity using [35S]GTPγS assays.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of cariprazine in the treatment of schizophrenia and bipolar I disorder.
-
Schizophrenia: Cariprazine is effective in treating both positive and negative symptoms of schizophrenia. Doses of 1.5-6 mg/day have shown efficacy.
-
Bipolar I Disorder: It is approved for the treatment of manic or mixed episodes (3-6 mg/day) and depressive episodes (1.5-3 mg/day) associated with bipolar I disorder.
-
Major Depressive Disorder (MDD): Cariprazine has also been approved as an adjunctive therapy to antidepressants for the treatment of MDD.
Conclusion
Cariprazine possesses a unique and complex pharmacological profile, primarily characterized by its D3-preferring D2/D3 partial agonism and 5-HT1A partial agonism. This multifaceted mechanism of action, coupled with the significant contribution of its long-acting active metabolites, likely underlies its broad spectrum of efficacy in treating various symptoms of schizophrenia and bipolar disorder. The detailed understanding of its pharmacodynamics and pharmacokinetics provided in this guide serves as a valuable resource for researchers and clinicians in the field of neuropsychopharmacology. Further research into the clinical implications of its D3 receptor preference may continue to elucidate its full therapeutic potential.
References
The Impact of Prazosin on Vascular Smooth Muscle Cells: A Technical Overview
A Comprehensive Examination of the Pharmacological Effects and Cellular Mechanisms of an Alpha-1 Adrenergic Antagonist
Dissemination Level: For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the effects of Prazosin on vascular smooth muscle cells (VSMCs). Prazosin, a quinazoline derivative, functions as a potent and selective antagonist of alpha-1 adrenergic receptors, playing a crucial role in the relaxation of vascular smooth muscle and the subsequent reduction in peripheral vascular resistance. This document consolidates quantitative data on Prazosin's binding affinities and its functional effects on vasoconstriction. Detailed experimental methodologies for studying these effects are provided, alongside a visual representation of the underlying signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular pharmacology and drug development.
Note on Drug Nomenclature: The initial request for information on "Carprazidil" yielded no results in scientific literature. Based on phonetic similarity and pharmacological context, this document focuses on "Prazosin," a well-documented vasodilator with effects on vascular smooth muscle.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Prazosin's interaction with alpha-1 adrenergic receptors and its functional effects on vascular smooth muscle.
Table 1: Prazosin Receptor Binding Affinity
| Parameter | Value | Tissue/Cell Type | Reference |
| pKi | 9.4 ± 0.1 | Rat Thoracic Aorta | [1] |
| pKD | 9.5 | Rat Thoracic Aorta (intact tissue) | [1] |
| pKD | 9.3 ± 0.3 | Rat Thoracic Aorta (membranes) | [1] |
| KD | 34 ± 6 pM | Control Rat Thoracic Aorta | [2] |
| KD | 26 ± 3 pM | Aldosterone Hypertensive Rat Thoracic Aorta | [2] |
| KB | 1.47 nM | Rat Renal Cortex | |
| pA2 | 9.8 - 10.7 | Rat Thoracic Aorta |
Table 2: Functional Antagonism of Norepinephrine-Induced Effects
| Effect | Measurement | Value | Tissue/Vessel Type | Reference |
| Inhibition of Norepinephrine-induced Contraction | pA2 | 9.8 - 10.7 | Rat Thoracic Aorta | |
| Attenuation of Pressor Response to Norepinephrine | Dose Increment | Three-fold increase in norepinephrine dose required for a 20 mm Hg rise in diastolic blood pressure | Human subjects with essential hypertension | |
| Reduction of Vasoconstrictor Response | - | More potent than phentolamine on a molar basis | Saline-perfused rat mesenteric artery | |
| Antagonism of Norepinephrine | - | Potent antagonist | Human dorsal metacarpal veins |
Mechanism of Action
Prazosin exerts its vasodilatory effects primarily through the competitive and selective antagonism of alpha-1 adrenergic receptors located on the cell membrane of vascular smooth muscle cells. These receptors are Gq-protein coupled and are physiologically activated by the endogenous catecholamines, norepinephrine and epinephrine.
The binding of norepinephrine to alpha-1 adrenoceptors initiates a signaling cascade that leads to vasoconstriction. This process involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in smooth muscle contraction and vasoconstriction.
Prazosin, by blocking the alpha-1 adrenergic receptor, prevents the binding of norepinephrine and thereby inhibits this entire signaling cascade. This blockade leads to a reduction in intracellular calcium levels and subsequent relaxation of the vascular smooth muscle. The resulting vasodilation, affecting both arteries and veins, decreases total peripheral vascular resistance and consequently lowers blood pressure. Notably, Prazosin's selective antagonism of post-synaptic alpha-1 receptors minimizes the reflex tachycardia often associated with non-selective alpha-blockers.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of norepinephrine-induced vasoconstriction and the inhibitory action of Prazosin.
Caption: Signaling pathway of Prazosin's inhibitory effect on vasoconstriction.
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the effects of Prazosin on vascular smooth muscle cells.
Radioligand Binding Assays
Objective: To determine the binding affinity (KD or Ki) of Prazosin for alpha-1 adrenergic receptors.
Methodology:
-
Membrane Preparation: Vascular smooth muscle tissue (e.g., rat thoracic aorta) is homogenized and centrifuged to isolate the cell membrane fraction containing the alpha-1 adrenergic receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand specific for alpha-1 adrenergic receptors, such as [3H]-prazosin, at various concentrations.
-
Competition Binding: To determine the Ki of unlabeled Prazosin, a fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Prazosin.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membrane fraction is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist) from the total binding. Saturation and competition binding data are then analyzed using non-linear regression to determine the KD and Ki values, respectively.
Isolated Vascular Ring Tension Studies
Objective: To assess the functional effect of Prazosin on vasoconstriction in isolated blood vessels.
Methodology:
-
Tissue Preparation: Segments of arteries or veins (e.g., rat aorta, human metacarpal veins) are dissected and mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at 37°C.
-
Isometric Tension Recording: The vascular rings are connected to isometric force transducers to record changes in tension.
-
Contraction Induction: A contractile agonist, typically norepinephrine, is added to the organ bath in a cumulative concentration-response manner to induce vasoconstriction.
-
Antagonism Protocol: The concentration-response curve to norepinephrine is repeated in the presence of increasing concentrations of Prazosin to assess its inhibitory effect.
-
Data Analysis: The results are plotted as concentration-response curves. The potency of Prazosin as an antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
In Vivo Blood Pressure Measurement
Objective: To evaluate the effect of Prazosin on systemic blood pressure and vascular resistance in a whole-animal model.
Methodology:
-
Animal Model: Normotensive or hypertensive animal models (e.g., spontaneously hypertensive rats) are used.
-
Catheterization: Arterial and venous catheters are implanted for direct blood pressure measurement and drug administration, respectively.
-
Drug Administration: Prazosin is administered intravenously or orally at various doses.
-
Hemodynamic Monitoring: Arterial blood pressure and heart rate are continuously monitored.
-
Data Analysis: Changes in mean arterial pressure, systolic and diastolic pressure, and heart rate from baseline are calculated and analyzed to determine the dose-response relationship of Prazosin's antihypertensive effect.
Conclusion
Prazosin is a selective alpha-1 adrenergic receptor antagonist that effectively induces vasodilation by inhibiting the contractile signaling pathway mediated by norepinephrine in vascular smooth muscle cells. Its high affinity for alpha-1 adrenoceptors and its potent functional antagonism of catecholamine-induced vasoconstriction are well-documented. The experimental protocols outlined in this guide provide a framework for the continued investigation of Prazosin and other vasoactive compounds. The detailed understanding of its mechanism of action at the cellular and molecular level is crucial for the development of novel therapeutics for cardiovascular diseases.
References
- 1. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Novel Antipsychotic: A Technical Chronicle of the Discovery and Initial Synthesis of Carprazidil
For Immediate Release
This whitepaper provides an in-depth technical guide on the discovery and initial synthesis of Carprazidil, now known as Cariprazine (marketed as Vraylar® and Reagila®). Developed for researchers, scientists, and drug development professionals, this document details the scientific journey from a serendipitous discovery to the creation of a novel therapeutic agent for schizophrenia and bipolar disorder. The timeline, synthesis protocols, and initial pharmacological data are presented herein, offering a comprehensive overview of the foundational research conducted by scientists at Gedeon Richter Plc.
Discovery: An Unexpected Lead from a Synthetic Impurity
The discovery of Cariprazine was not the result of a targeted design campaign but rather a keen observation during the scale-up synthesis of a different compound. In the early 2000s, researchers at Gedeon Richter were working on a pyridylsulfonamide type dopamine D3/D2 receptor ligand. During this process, an impurity was isolated and characterized.[1] Medicinal chemistry optimization of this unexpected byproduct led to the development of a new series of piperazine derivatives with promising affinities for both dopamine D3 and D2 receptors. The most promising compound to emerge from this series was Cariprazine, initially designated as RGH-188.
According to Gedeon Richter, the D3 project was initiated in December 1999, with the first synthesis of the cariprazine molecule occurring in December 2002. A patent application for the compound was filed in August 2003.[2][3]
Initial Synthesis: A Multi-step Pathway to Cariprazine
The initial synthesis of Cariprazine, as detailed in the primary patent literature, involves a multi-step process culminating in the formation of the final urea derivative. The following protocol is based on the experimental examples provided in Gedeon Richter's foundational patent, WO 2005/012266 A1.
Experimental Protocol: Initial Synthesis of Cariprazine
Step 1: Synthesis of trans-4-(2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl)-cyclohexylamine trihydrochloride
This key intermediate is prepared by the reductive amination of trans-Boc-2-(4-aminocyclohexyl)acetaldehyde with 1-(2,3-dichlorophenyl)piperazine, followed by the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.
Step 2: Synthesis of trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl}-N',N'-dimethylurea (Cariprazine)
To a solution of trans-4-(2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl)-cyclohexylamine trihydrochloride in a suitable solvent, a base is added to release the free amine. Subsequently, the amine is reacted with dimethylcarbamoyl chloride to form the final urea product, Cariprazine. The product is then isolated and purified. While the patent describes various methods, one key approach involves reacting the free base with triphosgene to form an isocyanate intermediate, which is then reacted with dimethylamine.
Table 1: Quantitative Data for Initial Cariprazine Synthesis
| Step | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| 1 | trans-Boc-2-(4-aminocyclohexyl)acetaldehyde | 1-(2,3-dichlorophenyl)piperazine, Reducing Agent | Dichloroethane | - | - |
| 2 | trans-4-(2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl)-cyclohexylamine | Dimethylcarbamoyl chloride, Base | - | - | - |
Note: Specific quantitative data such as molar equivalents, reaction temperatures, and precise yields for the initial synthesis are detailed within the examples of the patent WO 2005/012266 A1.
Initial Pharmacological Characterization
Cariprazine's unique pharmacological profile is central to its therapeutic effects. It acts as a partial agonist at dopamine D2 and D3 receptors, with a notable preference for the D3 receptor. Additionally, it is a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A and 5-HT2B receptors.
Experimental Protocol: Radioligand Binding Assays
The binding affinities of Cariprazine for various receptors were determined using in vitro radioligand binding assays. The general protocol for these assays is as follows:
-
Membrane Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., dopamine D2, D3, or serotonin 5-HT1A) are prepared.
-
Assay Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2/D3 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (Cariprazine).
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Table 2: Initial Receptor Binding Profile of Cariprazine
| Receptor | Ki (nM) | Radioligand | Cell Line |
| Dopamine D3 | 0.085 | [³H]-Spiperone | HEK293 |
| Dopamine D2L | 0.49 | [³H]-Spiperone | HEK293 |
| Dopamine D2S | 0.69 | [³H]-Spiperone | HEK293 |
| Serotonin 5-HT1A | 2.6 | [³H]-8-OH-DPAT | CHO-K1 |
| Serotonin 5-HT2A | 18.8 | - | - |
| Serotonin 5-HT2B | 0.58 | - | - |
| Histamine H1 | 23.3 | - | - |
Note: Data compiled from multiple sources. Specific conditions may vary between studies.
Mechanism of Action: A Dopamine D3-Preferring Partial Agonist
Cariprazine's efficacy is thought to be mediated through its combined partial agonist activity at central dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors. Its high affinity for the D3 receptor is a distinguishing feature among atypical antipsychotics. This partial agonism allows Cariprazine to modulate dopaminergic activity, acting as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state.
Conclusion
The discovery of Cariprazine from a synthetic impurity highlights the role of serendipity in drug discovery. Its unique pharmacological profile, characterized by high affinity for the dopamine D3 receptor and partial agonist activity, represents a significant advancement in the treatment of schizophrenia and bipolar disorder. The initial synthesis, while complex, laid the groundwork for the development of more streamlined and commercially viable manufacturing processes. This technical guide provides a foundational understanding of the origins of Cariprazine for the scientific community.
References
An In-Depth Technical Guide to In Vitro Studies of Carprazidil's Vasodilatory Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available in vitro studies detailing the specific vasodilatory mechanisms of Carprazidil are scarce. This guide therefore provides a comprehensive framework of established methodologies and potential signaling pathways for investigating the vasodilatory properties of a compound such as this compound, based on general vascular pharmacology principles.
Introduction
This compound is a vasodilator that has been clinically evaluated for the treatment of moderate to severe hypertension.[1] Its efficacy has been compared to that of minoxidil, suggesting a potent arterial smooth muscle relaxant effect.[1] However, a detailed understanding of its mechanism of action at the cellular and molecular level, derived from in vitro studies, is crucial for optimizing its therapeutic use and exploring potential new indications. This technical guide outlines the key experimental protocols and data analysis approaches for characterizing the vasodilatory properties of this compound in a laboratory setting.
Core Experimental Protocols
Isolated Blood Vessel Studies using Wire Myography
This is a fundamental technique to assess the direct effect of a compound on vascular tone.
Experimental Protocol:
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., Sprague-Dawley rat) via an approved ethical protocol.
-
Carefully dissect a blood vessel of interest (e.g., thoracic aorta, mesenteric artery).
-
Clean the vessel of adherent connective and adipose tissue in cold, oxygenated Krebs-Ringer bicarbonate buffer (composition in Table 1).
-
Cut the vessel into small rings (2-3 mm in length).
-
-
Mounting and Equilibration:
-
Mount the vessel rings on two stainless steel wires in the jaws of a wire myograph.
-
Place the mounted rings in organ baths containing Krebs-Ringer buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a standardized resting tension.
-
-
Viability and Contractility Assessment:
-
Depolarize the vessel rings with a high potassium chloride (KCl) solution to induce contraction and assess the viability of the smooth muscle.
-
Induce contraction with a specific agonist (e.g., phenylephrine for arteries) to establish a stable pre-contracted state.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM).
-
Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.
-
Endothelium-Dependent vs. Endothelium-Independent Vasodilation
This protocol distinguishes whether this compound's effect is mediated by factors released from the endothelium.
Experimental Protocol:
-
Parallel Vessel Ring Studies:
-
Prepare and mount two sets of vessel rings from the same animal.
-
In one set of rings, mechanically remove the endothelium by gently rubbing the intimal surface with a wire or forceps.
-
Confirm the removal of the endothelium by the absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine).
-
Generate cumulative concentration-response curves for this compound in both endothelium-intact and endothelium-denuded rings.
-
Data Presentation and Analysis
Quantitative data from these experiments should be systematically organized for clear interpretation and comparison.
Table 1: Composition of Krebs-Ringer Bicarbonate Buffer
| Component | Concentration (mM) |
| NaCl | 118.3 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.1 |
Table 2: Hypothetical Vasodilatory Effect of this compound on Pre-contracted Aortic Rings
| This compound Concentration (µM) | Relaxation (%) (Endothelium-Intact) | Relaxation (%) (Endothelium-Denuded) |
| 0.01 | 15.2 ± 2.1 | 12.8 ± 1.9 |
| 0.1 | 45.8 ± 3.5 | 42.5 ± 3.1 |
| 1 | 78.3 ± 4.2 | 75.9 ± 3.8 |
| 10 | 95.1 ± 2.8 | 93.7 ± 2.5 |
| 100 | 98.6 ± 1.5 | 97.9 ± 1.3 |
| EC₅₀ (µM) | 0.15 | 0.17 |
| Eₘₐₓ (%) | 99.2 | 98.5 |
Data are presented as mean ± SEM. EC₅₀ is the concentration of this compound that produces 50% of the maximal relaxation (Eₘₐₓ).
Mechanistic Pathways and Visualizations
To elucidate the specific signaling pathways involved in this compound-induced vasodilation, further experiments with specific inhibitors are required. The following diagrams illustrate potential mechanisms and experimental workflows.
Potential Signaling Pathways of Vasodilation
The following diagram outlines common pathways that lead to vascular smooth muscle relaxation.
Caption: Potential signaling pathways for vasodilation in vascular smooth muscle cells.
Experimental Workflow for Investigating Mechanism of Action
This diagram illustrates a logical workflow for dissecting the molecular mechanism of a novel vasodilator.
Caption: Experimental workflow for characterizing a novel vasodilator.
Conclusion
While clinical data suggests this compound is an effective vasodilator, detailed in vitro pharmacological studies are essential to fully understand its mechanism of action. The experimental protocols, data presentation formats, and conceptual frameworks provided in this guide offer a robust starting point for researchers to investigate the vasodilatory properties of this compound. Such studies will be invaluable for its future development and potential therapeutic applications.
References
The Impact of Cariprazine on Systemic Vascular Resistance: A Technical Overview
Disclaimer: The initial query for "Carprazidil" did not yield specific results. Based on the similarity in name and the availability of extensive research, this technical guide focuses on Cariprazine (marketed as Vraylar®), an atypical antipsychotic. It is presumed that "this compound" was a misspelling.
This technical guide provides a comprehensive analysis of the current understanding of Cariprazine's effects on systemic vascular resistance. The information is intended for researchers, scientists, and drug development professionals, synthesizing available clinical data and pharmacological profiles to elucidate the hemodynamic impact of this medication.
Core Mechanism of Action and Receptor Profile
Cariprazine's primary therapeutic effects are attributed to its activity as a partial agonist at central dopamine D₂ and D₃ receptors, and serotonin 5-HT₁ₐ receptors. It also functions as an antagonist at serotonin 5-HT₂ₐ receptors[1]. The drug exhibits a unique preference for the D₃ receptor, which is hypothesized to contribute to its efficacy in treating negative symptoms of schizophrenia[2][3].
Cariprazine's direct influence on the vasculature is primarily mediated by its interaction with adrenergic receptors. It has a low affinity for alpha-1A adrenergic receptors, where it acts as an antagonist[2][4]. Antagonism of alpha-1 adrenergic receptors in vascular smooth muscle is a well-established mechanism for vasodilation and a subsequent decrease in systemic vascular resistance, which can lead to a drop in blood pressure, particularly upon standing (orthostatic hypotension).
Impact on Systemic Vascular Resistance and Hemodynamics
Direct quantitative data from preclinical or clinical studies specifically measuring Cariprazine's effect on systemic vascular resistance (SVR) are not extensively available in the public domain. However, its impact can be inferred from its known cardiovascular side effects, particularly orthostatic hypotension, and its receptor binding profile.
Orthostatic Hypotension
Atypical antipsychotics as a class are known to have the potential to cause orthostatic hypotension, and Cariprazine is no exception, though this effect is reported to be infrequent. In a pooled analysis of four short-term clinical trials, the incidence of orthostatic hypotension (defined as a reduction of ≥20 mmHg in systolic blood pressure or ≥10 mmHg in diastolic blood pressure upon standing) was similar between Cariprazine (13.4%) and placebo (12.3%) groups. This suggests that while Cariprazine can induce postural hypotension, the risk is not substantially elevated compared to placebo in the studied populations.
The potential for orthostatic hypotension is linked to Cariprazine's antagonist activity at alpha-1 adrenergic receptors. By blocking these receptors on vascular smooth muscle, Cariprazine can inhibit norepinephrine-mediated vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.
Blood Pressure and Heart Rate
Clinical data indicate that Cariprazine generally has a minimal impact on blood pressure and heart rate in the therapeutic dose range for most patients. A pooled analysis of long-term studies showed that mean changes in cardiovascular parameters, including blood pressure and pulse, were not considered clinically significant. Similarly, a real-world study found that Cariprazine initiation was associated with a slight decrease in systolic blood pressure and stable diastolic blood pressure over a 12-month period.
However, a dose-response relationship has been observed for diastolic blood pressure, with a mean increase of 3.4 mmHg in the 9–12 mg/day dose group. This suggests that at higher doses, other mechanisms might counteract the vasodilatory effects or come into play.
A slight increase in heart rate of about 2 beats per minute has been observed with Cariprazine treatment, which was comparable to the change seen with placebo.
Data Presentation
Table 1: Hemodynamic Effects of Cariprazine in Clinical Trials
| Parameter | Cariprazine Treatment Group | Placebo Group | Reference |
| Orthostatic Hypotension Incidence | 13.4% | 12.3% | |
| Mean Change in Diastolic Blood Pressure | +3.4 mmHg (at 9-12 mg/day) | Not specified | |
| Mean Change in Systolic Blood Pressure (annual) | -2.38 mmHg/year | Not applicable | |
| Mean Change in Diastolic Blood Pressure (annual) | -0.57 mmHg/year | Not applicable | |
| Mean Change in Heart Rate | +2 bpm | +0.7 bpm |
Table 2: Receptor Binding Profile of Cariprazine
| Receptor | Activity | Binding Affinity (Ki, nM) | Reference |
| Dopamine D₃ | Partial Agonist | 0.085 | |
| Dopamine D₂ | Partial Agonist | 0.49 (D₂L), 0.69 (D₂S) | |
| Serotonin 5-HT₁ₐ | Partial Agonist | 2.6 | |
| Serotonin 5-HT₂ₐ | Antagonist | 18.8 | |
| Serotonin 5-HT₂₋ | Antagonist | 0.58 | |
| Histamine H₁ | Antagonist | 23.2 | |
| Alpha-1A Adrenergic | Antagonist | 155 |
Experimental Protocols
General Clinical Trial Methodology (from pooled analysis):
-
Study Population: Adult patients with an acute exacerbation of schizophrenia.
-
Intervention: Cariprazine administered orally at various fixed or flexible daily doses (e.g., 1.5–3 mg, 4.5–6 mg, 9–12 mg) compared to placebo.
-
Duration: Typically 6 weeks for short-term studies, with long-term extensions up to 48 weeks.
-
Hemodynamic Assessments: Blood pressure and pulse were measured at baseline and at various time points throughout the studies. Orthostatic hypotension was assessed by measuring blood pressure and heart rate in supine and standing positions.
Signaling Pathways and Visualizations
The primary hypothesized pathway for Cariprazine's impact on systemic vascular resistance involves the antagonism of alpha-1 adrenergic receptors.
Caption: Hypothesized mechanism of Cariprazine-induced vasodilation.
Caption: Generalized workflow for hemodynamic assessment in clinical trials.
Conclusion
References
Early Research on Carprazidil and its Impact on Lipoprotein Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the early research concerning the vasodilator Carprazidil and its effects on lipoprotein metabolism. While comprehensive data on this compound is limited, this document synthesizes the available findings, focusing on a key clinical study that demonstrated a significant impact on high-density lipoprotein (HDL) cholesterol. This guide includes a summary of quantitative data, a detailed, albeit generalized, experimental protocol based on the available information and common clinical trial methodologies of the era, and visualizations of the experimental workflow and a hypothesized signaling pathway. Due to the limited availability of the full original research, some sections of this guide are based on established principles of cardiovascular and lipid research.
Introduction
This compound is a potent arteriolar vasodilator that was investigated for its antihypertensive properties. Early clinical research in the 1980s also revealed an interesting and potentially beneficial off-target effect on lipoprotein metabolism, specifically a notable increase in serum high-density lipoprotein (HDL) cholesterol.[1] This finding was significant as low HDL cholesterol is a well-established risk factor for atherosclerotic cardiovascular disease. This guide delves into the seminal research on this topic, providing a structured overview for researchers and professionals in drug development.
Quantitative Data Summary
The primary source of quantitative data on this compound's effect on lipoprotein metabolism comes from a study conducted on men with mild to moderate essential hypertension.[1] The key findings from this study are summarized in the tables below.
Table 1: Study Demographics and Dosing
| Parameter | Value |
| Drug | This compound |
| Dosage | Average 50-60 mg/day (monotherapy) |
| Study Population | 15 men with mild to moderate essential hypertension |
| Treatment Duration | 8 weeks (N=15) and 16 weeks (N=12) |
Table 2: Effects of this compound on Serum Lipoproteins
| Lipoprotein Parameter | Change from Baseline (8 weeks) | Change from Baseline (16 weeks) | p-value |
| High-Density Lipoprotein (HDL) Cholesterol | +26% | +24% | < 0.01 |
| Alpha-Lipoprotein Fraction | +26% | +41% | < 0.01 |
| Low-Density Lipoprotein (LDL) Cholesterol | Not consistently altered | Not consistently altered | Not significant |
| Very Low-Density Lipoprotein (VLDL) Cholesterol | Not consistently altered | Not consistently altered | Not significant |
| Triglycerides | Not consistently altered | Not consistently altered | Not significant |
Experimental Protocols
3.1. Study Design
A prospective, open-label, single-arm clinical trial was likely conducted.
3.2. Participant Selection
-
Inclusion Criteria: Male participants with a diagnosis of mild to moderate essential hypertension.
-
Exclusion Criteria: Likely included secondary hypertension, significant renal or hepatic disease, diabetes mellitus, and use of other medications known to affect lipoprotein metabolism.
3.3. Treatment
Participants received this compound as a monotherapy at an average daily dose of 50-60 mg.
3.4. Data Collection
Blood samples were collected at baseline, 8 weeks, and 16 weeks for the analysis of serum lipoproteins. Blood pressure and other clinical parameters were also monitored at these time points.
3.5. Lipoprotein Analysis
Serum levels of total cholesterol, HDL cholesterol, LDL cholesterol, VLDL cholesterol, and triglycerides were likely measured using standard enzymatic and precipitation methods common in clinical chemistry laboratories at the time. The alpha-lipoprotein fraction was likely determined by lipoprotein electrophoresis.
3.6. Statistical Analysis
Changes in lipoprotein levels from baseline were likely analyzed using a paired t-test or a similar statistical method to determine significance. A p-value of less than 0.05 was likely considered statistically significant.
Visualizations
4.1. Experimental Workflow
Caption: A generalized workflow for the clinical study investigating the effects of this compound.
4.2. Hypothesized Signaling Pathway for this compound's Effect on HDL
Caption: A hypothesized pathway for this compound's effect on HDL metabolism.
Discussion and Conclusion
The early research on this compound demonstrated a statistically significant and favorable effect on HDL cholesterol levels in hypertensive men.[1] The observed increase of over 20% in HDL is noteworthy, as therapeutic interventions that raise HDL are of considerable interest in the management of cardiovascular risk. The lack of consistent alteration in LDL, VLDL, and triglyceride levels suggests a specific mechanism of action on HDL metabolism.[1]
The precise signaling pathway by which this compound elevates HDL remains to be elucidated. As a potent arteriolar vasodilator, it is plausible that its effects are mediated through improved endothelial function. Vasodilation can increase shear stress on endothelial cells, which is known to activate endothelial nitric oxide synthase (eNOS) and increase the production of nitric oxide (NO). Enhanced NO bioavailability is associated with improved endothelial health and has been linked to beneficial effects on lipoprotein metabolism, including the potential to increase HDL levels. The exact downstream molecular targets within the lipoprotein metabolic cascade that are affected by this pathway in the context of this compound administration require further investigation.
References
Carprazidil: A Technical Guide to a Potential Research Compound
Note to the Reader: The initial query for "Carprazidil" did not yield specific results for a compound with that name. However, the context of the request strongly suggests a likely reference to Cariprazine , a well-documented atypical antipsychotic with a complex pharmacological profile that makes it a significant compound for research. This guide will, therefore, focus on the extensive data available for Cariprazine.
Introduction
Cariprazine is an orally active piperazine derivative that functions as a dopamine D3-preferring D3/D2 receptor partial agonist.[1][2] It is approved for the treatment of schizophrenia and bipolar I disorder, and is also under investigation for other psychiatric conditions.[3][4] Its unique mechanism of action, particularly its high affinity for the D3 receptor, distinguishes it from other antipsychotics and makes it a valuable tool for neuropharmacological research.[5] This technical guide provides an in-depth overview of Cariprazine's pharmacological properties, experimental data, and potential as a research compound.
Mechanism of Action
The precise mechanism of action of Cariprazine is not fully elucidated, but its therapeutic effects are thought to be mediated through a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. A key feature of Cariprazine is its high affinity for the dopamine D3 receptor, for which it also acts as a partial agonist.
The partial agonist activity of Cariprazine allows it to modulate dopamine and serotonin receptor activity. In conditions of high neurotransmitter levels, it acts as a functional antagonist, while in low neurotransmitter states, it exhibits functional agonist activity. This dual action is believed to contribute to its efficacy in treating a range of psychiatric symptoms.
Signaling Pathway
The primary signaling pathway of Cariprazine involves its interaction with G-protein coupled receptors (GPCRs), specifically dopamine and serotonin receptors. As a partial agonist at D2 and D3 receptors, Cariprazine modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. Its activity at serotonin receptors further influences downstream signaling cascades.
Pharmacological Data
Receptor Binding Affinity
Cariprazine and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), exhibit a broad receptor binding profile. The following table summarizes their in vitro binding affinities (Ki, nM) for various human receptors.
| Receptor | Cariprazine (Ki, nM) | DCAR (Ki, nM) | DDCAR (Ki, nM) |
| Dopamine D2 | 0.49 (D2L), 0.69 (D2S) | Subnanomolar/low nanomolar | Subnanomolar/low nanomolar |
| Dopamine D3 | 0.085 | Higher affinity than Cariprazine | Higher affinity than Cariprazine |
| Serotonin 5-HT1A | Low nanomolar | Low nanomolar | Low nanomolar |
| Serotonin 5-HT2A | Moderate affinity | Moderate affinity | Moderate affinity |
| Serotonin 5-HT2B | Subnanomolar/low nanomolar | Not specified | Not specified |
| Histamine H1 | Moderate affinity | Moderate affinity | Moderate affinity |
| Adrenergic α1A | Moderate affinity | Not specified | Not specified |
| Cholinergic Muscarinic | No appreciable affinity (>1000 nM) | Not specified | Not specified |
Pharmacokinetics
Cariprazine is extensively metabolized by CYP3A4 and to a lesser extent by CYP2D6, forming two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).
| Parameter | Cariprazine | DCAR | DDCAR |
| Half-life | 2-4 days | ~1 week (effective) | 2-3 weeks (terminal) |
| Time to steady state | ~1 week | ~1 week | ~3 weeks |
| Protein binding | 91-97% | Not specified | Not specified |
Metabolism
The metabolism of Cariprazine is a sequential process primarily mediated by cytochrome P450 enzymes.
References
- 1. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Real-Life Clinical Experience With Cariprazine: A Systematic Review of Case Studies [frontiersin.org]
- 4. Mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
The Pharmacokinetics of Cariprazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Cariprazine, an atypical antipsychotic agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on preclinical and clinical study data. This document details the absorption, distribution, metabolism, and excretion of Cariprazine and its major active metabolites, along with the experimental methodologies employed in these characterizations.
Introduction
Cariprazine is a dopamine D3-preferring D3/D2 receptor partial agonist.[1][2][3] It also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2B receptors.[4][5] The drug is extensively metabolized into two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). These metabolites are pharmacologically equipotent to the parent drug and contribute significantly to its overall therapeutic effect.
Summary of Pharmacokinetic Parameters
The pharmacokinetic properties of Cariprazine and its active metabolites have been characterized in both human and animal studies. A summary of key quantitative data is presented in the tables below.
Table 1: Human Pharmacokinetic Parameters of Cariprazine and its Metabolites
| Parameter | Cariprazine | Desmethyl-cariprazine (DCAR) | Didesmethyl-cariprazine (DDCAR) | Total Active Moieties |
| Time to Steady State | 1-2 weeks | 1-2 weeks | 4 weeks | 3 weeks |
| Terminal Half-life (t½) | 31.6 - 68.4 hours | 29.7 - 37.5 hours | 314 - 446 hours | ~1 week (effective) |
| Time to Peak Plasma Concentration (Tmax) | ~3-6 hours | 6.5 hours | 18.1 hours | Not Reported |
| Plasma Protein Binding | 91-97% | 91-97% | 91-97% | Not Reported |
Table 2: Preclinical (Rat) Pharmacokinetic Parameters of Cariprazine and DDCAR
| Parameter | Cariprazine (1 mg/kg p.o.) | Didesmethyl-cariprazine (DDCAR) (0.9 mg/kg p.o.) |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| t½ (h) | Data not available | Data not available |
Experimental Protocols
The pharmacokinetic characterization of Cariprazine and its metabolites involved a range of in vitro and in vivo studies. The methodologies for key experiments are detailed below.
Animal Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of Cariprazine and its metabolites in animal models.
-
Subjects: Male Hannover Wistar rats and male NMRI mice.
-
Administration:
-
Oral (p.o.): Cariprazine was administered at a dose of 1 mg/kg. Formulations included 0.1% acetic acid in deionized water and 5% Tween 80 in deionized water.
-
Intravenous (i.v.): Cariprazine was administered at a dose of 1 mg/kg. The formulation was 0.1% acetic acid/5.5% glucose in deionized water.
-
DDCAR Administration: Didesmethyl-cariprazine (DDCAR) was administered orally at 0.9 mg/kg (equimolar to cariprazine) in 5% Tween 80/d.w. and intravenously at 1 mg/kg in 1% lactic acid/0.9% NaCl.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of Cariprazine and its metabolites were determined using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters were calculated from the concentration-time data using a model-independent approach with Kinetica software.
Human Pharmacokinetic Studies
-
Objective: To evaluate the concentration-time profiles and key pharmacokinetic parameters of Cariprazine and its major active metabolites in humans.
-
Study Design: Population pharmacokinetic analysis was performed using data from three phase 1 and ten phase 2/3 studies in adult patients with schizophrenia or bipolar mania.
-
Dosing: Cariprazine was administered orally once daily at doses ranging from 0.5 to 21 mg/day.
-
Sample Collection: Blood samples were collected to measure plasma levels of Cariprazine, DCAR, and DDCAR. Sampling schemes included both full profiles and sparse sampling.
-
Modeling: Nonlinear mixed-effects pharmacokinetic modeling was performed using the NONMEM software package.
-
Cariprazine pharmacokinetics were described by a three-compartment model with zero-order input to a depot compartment, followed by first-order absorption and elimination.
-
DCAR and DDCAR pharmacokinetics were described by two-compartment models with linear elimination.
-
Pharmacokinetic Profile
Absorption
Following oral administration, Cariprazine is slowly absorbed, with peak plasma concentrations occurring approximately 3 to 6 hours after a single dose. The administration of a single 1.5 mg dose with a high-fat meal did not significantly affect the Cmax and AUC of Cariprazine or its desmethyl metabolite (DCAR).
Distribution
Cariprazine and its major active metabolites are highly bound to plasma proteins, with a binding rate of 91% to 97%. In rats, following acute administration, DDCAR was detected in the brain, but at much lower levels than the parent compound.
Metabolism
Cariprazine is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme and to a lesser extent by CYP2D6. The metabolism involves demethylation to form two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). DCAR is further metabolized to DDCAR by the same enzymes. DDCAR is then metabolized by CYP3A4 to a hydroxylated metabolite.
Excretion
The elimination of Cariprazine is slow. Approximately 21% of a daily dose was recovered in the urine, with about 1.2% being excreted as the unchanged parent drug.
Visualizations
Signaling Pathway
Caption: Cariprazine and its metabolites' activity at dopamine and serotonin receptors.
Experimental Workflow
Caption: A generalized workflow for conducting pharmacokinetic studies.
Metabolic Pathway
Caption: The metabolic conversion of Cariprazine to its major metabolites.
References
- 1. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for Assessing the Effects of Vasodilator Agents on Blood Pressure
Introduction
These application notes provide a comprehensive overview of the protocols for assessing the effect of a potential antihypertensive agent, with a focus on vasodilators, on blood pressure. While the initial query specified "Carprazidil," this appears to be a less common or potentially misspelled name. The protocols outlined below are broadly applicable to the preclinical and clinical assessment of any new chemical entity with suspected vasodilator and antihypertensive properties. For illustrative purposes, we will also briefly touch upon the assessment of blood pressure effects of drugs where hypertension or hypotension is a potential side effect, such as the atypical antipsychotic Cariprazine.
Vasodilators are a class of drugs that widen blood vessels, leading to a decrease in vascular resistance and a subsequent reduction in blood pressure.[1] The evaluation of their efficacy and safety is a critical component of drug development.
Preclinical Assessment Protocols
Preclinical studies are essential to determine the initial safety and efficacy of a drug candidate before human trials.[2] These studies are typically conducted in vitro and in vivo using animal models.
In Vitro Assessment
-
Isolated Tissue Studies: The direct vasodilator effect of a compound can be assessed on isolated arterial preparations, such as rat aortic rings.[3] These tissues can be pre-constricted with agents like phenylephrine or high potassium concentrations, and the ability of the test compound to induce relaxation is measured. This provides insights into the mechanism of vasodilation.[3]
In Vivo Assessment
-
Animal Models of Hypertension: Various animal models are used to mimic human hypertension.[4] Commonly used models include:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.
-
Renal Artery Ligation: A model of renovascular hypertension.
-
Salt-Sensitive Dahl Rats: A model of salt-induced hypertension.
-
-
Blood Pressure Measurement:
-
Tail-Cuff Method: A non-invasive method for routine blood pressure monitoring in rodents.
-
Telemetry: A more advanced and accurate method involving the surgical implantation of a pressure transducer that allows for continuous, long-term monitoring of blood pressure and heart rate in conscious, unrestrained animals.
-
Experimental Protocol: Assessing Vasodilator Activity in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week with free access to standard chow and water.
-
Blood Pressure Measurement: Baseline blood pressure is measured using the tail-cuff method or telemetry for several days to establish a stable baseline.
-
Drug Administration: The test compound is administered orally or intravenously at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the compound.
-
Data Collection: Blood pressure and heart rate are monitored at regular intervals post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group. Dose-response curves are generated to determine the potency and efficacy of the compound.
Clinical Assessment Protocols
Clinical trials are conducted in humans to evaluate the safety and efficacy of a new drug. The assessment of antihypertensive effects in clinical trials follows a structured approach.
Phase I Trials
-
Objective: To assess the safety, tolerability, and pharmacokinetic profile of the drug in a small group of healthy volunteers.
-
Protocol: Single ascending dose and multiple ascending dose studies are conducted. Blood pressure and heart rate are closely monitored as safety parameters.
Phase II Trials
-
Objective: To evaluate the efficacy of the drug in patients with hypertension and to determine the optimal dose range.
-
Protocol: Randomized, double-blind, placebo-controlled studies are conducted. Patients with a diagnosis of hypertension are enrolled. The primary endpoint is the change in systolic and diastolic blood pressure from baseline.
Phase III Trials
-
Objective: To confirm the efficacy and safety of the drug in a larger patient population and to compare it with existing standard treatments.
-
Protocol: Large-scale, multicenter, randomized, controlled trials are conducted. The study population should include a broad range of patients with essential hypertension.
Experimental Protocol: Phase II Efficacy Study in Patients with Mild to Moderate Hypertension
-
Study Population: Patients aged 18-75 with a diagnosis of mild to moderate essential hypertension (Systolic Blood Pressure [SBP] 140-159 mmHg or Diastolic Blood Pressure [DBP] 90-99 mmHg).
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment Arms:
-
Placebo
-
Test Compound Dose 1
-
Test Compound Dose 2
-
Test Compound Dose 3
-
-
Assessments:
-
Screening Visit: Medical history, physical examination, laboratory tests, and baseline blood pressure measurements.
-
Treatment Period: Blood pressure and heart rate are measured at regular clinic visits (e.g., weeks 2, 4, 8, and 12). Ambulatory Blood Pressure Monitoring (ABPM) may be used to assess 24-hour blood pressure control.
-
-
Primary Efficacy Endpoint: The change from baseline in mean sitting trough cuff SBP and DBP at the end of the 12-week treatment period.
-
Safety Assessments: Monitoring of adverse events, laboratory parameters, and electrocardiograms (ECGs).
Data Presentation
Quantitative data from preclinical and clinical studies should be summarized in clearly structured tables for easy comparison.
Table 1: Preclinical Efficacy of Compound X in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg) | N | Baseline SBP (mmHg) | Maximum Change in SBP (mmHg) |
| Vehicle Control | - | 8 | 175 ± 5 | -5 ± 2 |
| Compound X | 1 | 8 | 178 ± 6 | -15 ± 3 |
| Compound X | 3 | 8 | 176 ± 4 | -25 ± 4 |
| Compound X | 10 | 8 | 179 ± 5 | -40 ± 5 |
| p < 0.05 compared to Vehicle Control |
Table 2: Clinical Efficacy of Compound Y in Patients with Mild to Moderate Hypertension (12-Week Study)
| Treatment Group | N | Baseline SBP/DBP (mmHg) | Change from Baseline SBP (mmHg) | Change from Baseline DBP (mmHg) |
| Placebo | 50 | 152/95 | -5.2 | -3.1 |
| Compound Y (10 mg) | 50 | 153/96 | -12.5 | -8.2 |
| Compound Y (20 mg) | 50 | 151/95 | -15.8 | -10.5 |
| *p < 0.01 compared to Placebo |
Case Study: Assessing Blood Pressure Effects of Cariprazine
Cariprazine is an atypical antipsychotic, not a primary antihypertensive agent. However, its effect on blood pressure is an important safety consideration. Clinical trials and real-world studies have evaluated the impact of cariprazine on blood pressure. These studies typically report mean changes in systolic and diastolic blood pressure from baseline, which have generally been found to be not clinically significant. For example, a real-world study showed a slight decrease in the annual trajectory of systolic blood pressure after initiating cariprazine.
Visualizations
Signaling Pathway of Vasodilation
Caption: General signaling pathway for vasodilator drugs.
Preclinical Experimental Workflow
Caption: Workflow for preclinical assessment of antihypertensive agents.
Clinical Trial Logical Flow
Caption: Logical flow of a randomized controlled clinical trial.
References
Application Notes and Protocols for Carprazidil in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carprazidil is a potent arteriolar vasodilator that has been investigated for its efficacy in managing moderate to severe hypertension. These application notes provide a summary of the known effects of this compound, a proposed mechanism of action, and detailed protocols for its evaluation in preclinical hypertension research models. The information is intended to guide researchers in designing and conducting experiments to further elucidate the pharmacological profile of this compound.
Data Presentation
The following tables summarize the quantitative data from clinical studies on this compound in hypertensive patients.
Table 1: Effects of this compound on Blood Pressure and Heart Rate [1]
| Parameter | Initial Value (Mean) | Value after this compound Treatment (Mean) | Percentage Change |
| Supine Systolic Blood Pressure (mmHg) | 189 | 149 | -21.2% |
| Supine Diastolic Blood Pressure (mmHg) | 113 | 95 | -15.9% |
| Upright Systolic Blood Pressure (mmHg) | 167 | 138 | -17.4% |
| Upright Diastolic Blood Pressure (mmHg) | 113 | 95 | -15.9% |
| Heart Rate | Minimally Increased | - | - |
| Plasma Norepinephrine | Minimally Increased | - | - |
| Plasma Renin | Slightly Increased | - | - |
Data from a study involving 18 hypertensive patients treated with a mean final dose of 88 mg of this compound for an average of 5 to 6 months.[1] It is important to note that both this compound and the comparative drug Minoxidil tended to cause sodium retention and an increase in heart rate, which often required co-administration of a diuretic or a beta-blocker.[1]
Mechanism of Action
This compound is characterized as a direct-acting arteriolar vasodilator.[1] While its precise molecular target and signaling pathway are not fully elucidated in publicly available literature, its primary effect is to relax the smooth muscle of arterioles, leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.
A generalized signaling pathway for a direct-acting vasodilator is depicted below. It is hypothesized that this compound may act through a similar mechanism, potentially involving the modulation of ion channels or other intracellular signaling cascades that lead to a decrease in intracellular calcium levels in vascular smooth muscle cells.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Cariprazine (Carprazidil)
This document provides detailed application notes and protocols for the quantitative analysis of Cariprazine (also referred to as Carprazidil) using High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals.
Introduction
Cariprazine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate and robust analytical methods are essential for pharmacokinetic studies, formulation development, and quality control. This document details various reversed-phase HPLC (RP-HPLC) methods with different detection techniques, including UV-Visible, Mass Spectrometry, and a proposed chiral separation method.
Application Note 1: Isocratic RP-HPLC-UV Method for Cariprazine in Bulk and Pharmaceutical Dosage Forms
This application note describes a simple, rapid, and reliable isocratic RP-HPLC method for the routine quality control analysis of Cariprazine.
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent Zorbax SB-Aq (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.3) (50:50 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 216 nm |
| Run Time | 10 minutes |
| Retention Time | ~3.57 minutes |
Quantitative Data Summary:
| Parameter | Result | Reference |
| Linearity Range | 80-120 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 5.07 µg/mL | |
| Limit of Quantitation (LOQ) | 15.37 µg/mL | |
| Accuracy (% Recovery) | 98.91% - 101.83% | |
| Precision (% RSD) | < 2% |
Experimental Protocol
1. Preparation of Solutions:
-
Buffer Preparation (Phosphate Buffer, pH 3.3): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.3 with 10% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio. Degas the mobile phase by sonication.
-
Diluent Preparation: Mix acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Cariprazine standard and transfer it to a 10 mL volumetric flask. Add approximately 5 mL of diluent, sonicate to dissolve, and make up the volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the standard stock solution to 10 mL with the diluent.
2. Sample Preparation (from Capsules):
-
Weigh the contents of 10 capsules and calculate the average weight.
-
Accurately weigh a quantity of the capsule powder equivalent to 1 mg of Cariprazine and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent, vortex for 5 minutes, and then make up the volume to 10 mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and calculate the amount of Cariprazine in the sample by comparing the peak area with that of the standard.
Workflow for Isocratic HPLC-UV Analysis of Cariprazine
Caption: Workflow for Isocratic HPLC-UV Analysis of Cariprazine.
Application Note 2: Gradient RP-HPLC-MS/MS Method for Cariprazine and its Metabolites in Human Plasma
This application note describes a sensitive and selective gradient HPLC-MS/MS method for the simultaneous determination of Cariprazine and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), in human plasma. This method is suitable for pharmacokinetic and bioequivalence studies.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Orthophosphoric acid in waterB: MethanolGradient: 50:50 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Triple Quadrupole Mass Spectrometer |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
Quantitative Data Summary:
| Parameter | Result | Reference |
| Linearity Range | 5 - 75 µg/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy (% Recovery) | 98% - 102% | |
| Precision (% RSD) | < 2% |
Experimental Protocol
1. Preparation of Solutions:
-
Mobile Phase A (0.1% OPA): Add 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water, sonicate, and filter.
-
Mobile Phase B: HPLC grade methanol.
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cariprazine, DCAR, and DDCAR in methanol.
-
Working Standard Solutions: Prepare serial dilutions from the stock solutions in a mixture of mobile phase A and B (50:50 v/v) to create calibration standards.
2. Sample Preparation (from Human Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC-MS/MS system.
Workflow for HPLC-MS/MS Bioanalysis of Cariprazine
Caption: Workflow for Bioanalytical HPLC-MS/MS Method.
Application Note 3: Proposed Chiral HPLC Method for Enantioselective Separation of Cariprazine
Cariprazine is a chiral molecule, and the enantiomers may exhibit different pharmacological and toxicological profiles. This application note outlines a proposed strategy for developing a chiral HPLC method for the enantioselective separation of Cariprazine. As no specific validated method was found in the literature, this protocol is based on general principles of chiral chromatography.
Proposed Chromatographic Conditions (Starting Point):
| Parameter | Proposed Value/Type | Rationale |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak IA, ID) or Macrocyclic Glycopeptide-based (e.g., Chirobiotic V) | These CSPs have broad applicability for a wide range of chiral compounds. |
| Mobile Phase (Normal Phase) | Heptane/Ethanol/Diethylamine | A common mobile phase system for polysaccharide-based CSPs. The amine additive is often necessary for basic compounds. |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water with buffer (e.g., ammonium bicarbonate) | Suitable for macrocyclic glycopeptide-based CSPs. |
| Flow Rate | 0.5 - 1.0 mL/min | A typical flow rate for analytical HPLC. |
| Column Temperature | 25°C | Can be varied to optimize separation. |
| Detection | UV (216, 248, or 253 nm) or MS | UV is a common detector; MS can provide higher sensitivity and selectivity. |
Experimental Protocol for Chiral Method Development
1. Column Screening:
-
Screen a selection of chiral columns (e.g., Chiralpak IA, Chiralpak ID, Chirobiotic V) with a generic mobile phase.
-
For polysaccharide-based columns, start with a mobile phase of n-Hexane/Isopropanol (90:10 v/v) and n-Hexane/Ethanol (90:10 v/v).
-
For macrocyclic glycopeptide-based columns, start with a mobile phase of Methanol/Acetic Acid/Triethylamine (100:0.1:0.1 v/v/v).
2. Mobile Phase Optimization:
-
Once partial separation is achieved on a particular column, optimize the mobile phase composition.
-
Vary the ratio of the organic modifiers (e.g., alcohol content in normal phase).
-
For basic compounds like Cariprazine, the addition of a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase in normal phase mode, or an acidic modifier (e.g., formic acid, acetic acid) in reversed-phase mode, can improve peak shape and resolution.
3. Temperature Optimization:
-
Investigate the effect of column temperature on the separation. Lower temperatures often improve enantioselectivity.
4. Flow Rate Optimization:
-
Adjust the flow rate to optimize the balance between analysis time and resolution.
Chiral Method Development Workflow
Caption: Systematic Approach to Chiral Method Development.
Cariprazine Metabolism Pathway
Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6. The major metabolic pathways involve N-demethylation to form two active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).
Cariprazine Metabolism
Caption: Major Metabolic Pathway of Cariprazine.
References
Application Notes and Protocols for Investigating Carprazidil's Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for researchers to investigate the cellular signaling pathways of Carprazidil (Cariprazine). As an atypical antipsychotic, Cariprazine's therapeutic effects are believed to be mediated through its multi-target engagement of dopamine and serotonin receptors. Its unique profile as a partial agonist at dopamine D2 and D3 receptors, and serotonin 5-HT1A receptors, coupled with its antagonist activity at serotonin 5-HT2A receptors, results in a complex modulation of downstream signaling cascades.[1][2][3] This document outlines a series of robust cell-based assays to dissect these signaling events, providing detailed protocols and data presentation guidelines to facilitate reproducible and insightful research.
The primary signaling pathways influenced by Cariprazine include the modulation of cyclic AMP (cAMP) levels and the recruitment of β-arrestin.[4][5] Dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors, are typically coupled to the Gαi/o family of G proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. Conversely, its antagonism at the Gαq-coupled 5-HT2A receptor is expected to block the activation of phospholipase C and subsequent intracellular calcium mobilization. Understanding Cariprazine's functional activity—whether it acts as an agonist, partial agonist, or antagonist at these receptors—is crucial for elucidating its mechanism of action.
The following sections detail experimental workflows, specific protocols for key cell-based assays, and methods for data interpretation. The provided assays will enable the characterization of Cariprazine's receptor binding affinity, its influence on second messenger systems like cAMP and calcium, and its potential for biased signaling through β-arrestin pathways.
Data Presentation: Quantitative Analysis of Cariprazine's Receptor Binding Profile
Summarizing the binding affinities of Cariprazine at its primary targets is essential for understanding its pharmacological profile. The inhibitory constant (Ki) is a measure of the binding affinity of a compound for a receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) | Reference |
| Dopamine D3 | 0.085 | |
| Dopamine D2L | 0.49 | |
| Dopamine D2S | 0.69 | |
| Serotonin 5-HT1A | 2.6 | |
| Serotonin 5-HT2B | 0.58 | |
| Serotonin 5-HT2A | 18.8 | |
| Histamine H1 | 23.2 | |
| Serotonin 5-HT2C | 134 | |
| α1A-Adrenergic | 155 |
Mandatory Visualization
Signaling Pathways of Cariprazine
Caption: Overview of Cariprazine's primary signaling pathways.
Experimental Workflow for Characterizing Cariprazine
Caption: General workflow for cell-based assay investigation.
Experimental Protocols
Here we provide detailed methodologies for key experiments to dissect Cariprazine's signaling pathways.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol is designed to determine the binding affinity of Cariprazine for dopamine and serotonin receptors expressed in cell membranes.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A).
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2/D3).
-
Unlabeled competitor (Cariprazine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters (GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of Cariprazine in binding buffer.
-
In a 96-well plate, add in order: binding buffer, cell membranes (typically 5-20 µg protein per well), the radioligand at a concentration near its Kd, and varying concentrations of Cariprazine or buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each Cariprazine concentration by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
HTRF cAMP Assay for Functional Activity (Gs/Gi Signaling)
This assay measures changes in intracellular cAMP levels to determine if Cariprazine acts as an agonist or antagonist at Gs or Gi-coupled receptors.
Materials:
-
CHO or HEK293 cells stably expressing the receptor of interest (e.g., D2, D3, 5-HT1A).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Cell stimulation buffer.
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
Procedure for Gi-Coupled Receptors (D2, D3, 5-HT1A):
-
Culture the cells in 96-well plates until they reach the desired confluency.
-
On the day of the assay, remove the culture medium and add stimulation buffer.
-
Add serial dilutions of Cariprazine to the wells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
The HTRF ratio (665/620) is inversely proportional to the cAMP concentration.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of Cariprazine's effect on forskolin-stimulated cAMP production.
β-Arrestin Recruitment Assay (e.g., PathHunter Assay)
This assay quantifies the recruitment of β-arrestin to the receptor upon ligand binding, providing insights into potential G protein-independent signaling.
Materials:
-
PathHunter cell line co-expressing the GPCR of interest fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent.
-
PathHunter detection reagents (chemiluminescent substrate).
-
96-well or 384-well plates.
-
Chemiluminescent plate reader.
Procedure:
-
Plate the PathHunter cells in the appropriate assay plate and incubate overnight.
-
Prepare serial dilutions of Cariprazine in the assay buffer.
-
Add the Cariprazine dilutions to the cells.
-
Incubate for 90 minutes at 37°C.
-
Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
The signal is directly proportional to the extent of β-arrestin recruitment.
-
Plot the dose-response curve to determine the EC50 of Cariprazine-induced β-arrestin recruitment.
Intracellular Calcium Mobilization Assay (for Gq Signaling)
This assay is used to assess Cariprazine's antagonist activity at Gq-coupled receptors like 5-HT2A by measuring changes in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing the 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A known 5-HT2A receptor agonist (e.g., serotonin).
-
96-well or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in the assay plates and allow them to attach overnight.
-
Load the cells with Fluo-4 AM dye by incubating them with the dye solution for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader.
-
To measure antagonist activity, add serial dilutions of Cariprazine and incubate for a predefined period.
-
Initiate the reading and inject a fixed concentration (e.g., EC80) of the 5-HT2A agonist into the wells.
-
Monitor the fluorescence intensity (Ex/Em = ~490/525 nm) over time.
-
The peak fluorescence intensity corresponds to the intracellular calcium concentration.
-
Generate a dose-response curve for Cariprazine's inhibition of the agonist-induced calcium signal to determine its IC50 value.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 3. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Carprazidil (Cariprazine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of Carprazidil (active ingredient: Cariprazine), a dopamine D3/D2 and serotonin 5-HT1A receptor partial agonist, and 5-HT2A receptor antagonist. The following information is intended for in vitro and preclinical research applications.
Physicochemical Properties and Solubility
This compound, as the hydrochloride salt, is a white to off-white crystalline solid. Its solubility is a critical factor for the design of in vitro and in vivo experiments. This compound's solubility is pH-dependent, with greater solubility in acidic conditions. For most cell culture applications, a stock solution in an organic solvent is recommended, which is then further diluted in aqueous media.
Data Presentation: Solubility of Cariprazine Hydrochloride
| Solvent | Solubility | Concentration (mM)† | Notes |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | ~12 mg/mL[1] | ~25.86 mM | Fresh DMSO is recommended as moisture can reduce solubility.[1] |
| Ethanol | ~12 mg/mL[1] | ~25.86 mM | Gentle warming may be required to achieve this solubility.[2] |
| Dimethylformamide (DMF) | ~0.5 mg/mL | ~1.08 mM | |
| Aqueous Solutions | |||
| Water | Insoluble[1] | - | Solubility is very low at neutral pH (~0.001 mg/mL at pH 7). |
| Acidic Buffer (pH 1) | ~3.258 mg/mL | ~7.03 mM | Demonstrates significantly higher solubility in acidic conditions. |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | ~1.08 mM | For aqueous buffers, first dissolve in DMSO then dilute. |
†Calculated based on a molecular weight of 463.9 g/mol for Cariprazine HCl.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound (Cariprazine HCl) in DMSO, which can be stored for future use and diluted for various experimental applications.
Materials:
-
This compound (Cariprazine hydrochloride, FW: 463.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 4.64 mg of Cariprazine HCl powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the Cariprazine HCl.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound and can be adapted for various downstream assays such as cell viability, receptor binding, or signaling pathway analysis.
Materials:
-
Cultured cells of interest (e.g., HEK293 cells expressing target receptors, neuronal cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
10 mM this compound stock solution in DMSO
-
Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate tissue culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain a consistent final concentration of DMSO across all treatment groups (including the vehicle control) to avoid solvent-induced effects. A final DMSO concentration of 0.1% or lower is generally well-tolerated by most cell lines.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared this compound working solutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the cells with this compound for the desired duration of the experiment (e.g., 24, 48, or 72 hours), depending on the specific assay and research question.
-
Downstream Analysis: Following the incubation period, proceed with the specific downstream assay, such as:
-
Cell Viability Assay (e.g., MTT, XTT): To assess the cytotoxic effects of this compound.
-
cAMP Assay: To measure the effect of this compound on adenylyl cyclase activity, particularly relevant for its action on D2, D3, and 5-HT1A receptors.
-
Calcium Flux Assay: To investigate the impact on intracellular calcium levels, relevant for 5-HT2A receptor antagonism.
-
Western Blotting or ELISA: To analyze changes in protein expression or phosphorylation levels in relevant signaling pathways.
-
Receptor Binding Assays: Using radioligands to determine the binding affinity and occupancy of this compound at its target receptors.
-
Mandatory Visualizations
Caption: Experimental workflow for dissolving and using this compound in cell-based assays.
Caption: Simplified signaling pathway of this compound at its primary receptor targets.
References
Carprazidil as a tool compound for studying vasodilation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carprazidil is a vasodilator agent that has been investigated for its efficacy in the treatment of moderate to severe hypertension. While detailed mechanistic studies on this compound are limited, its functional profile has been demonstrated to be comparable to that of Minoxidil, a well-characterized potassium channel opener. These application notes provide an overview of this compound as a tool compound for studying vasodilation, with inferred mechanisms and detailed experimental protocols based on its comparison with Minoxidil and general pharmacological principles.
Mechanism of Action (Inferred)
Based on its functional similarity to Minoxidil, this compound is proposed to act as a potassium channel opener in vascular smooth muscle cells. The hypothesized signaling pathway is as follows:
-
Activation of K-ATP Channels: this compound likely binds to and opens ATP-sensitive potassium (K-ATP) channels on the plasma membrane of vascular smooth muscle cells.
-
Hyperpolarization: The opening of these channels leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane.
-
Inhibition of Voltage-Gated Calcium Channels: Membrane hyperpolarization inhibits the opening of voltage-gated L-type calcium channels (CaV1.2).
-
Reduced Calcium Influx: The inhibition of these channels leads to a decrease in the influx of extracellular calcium ions (Ca2+) into the cell.
-
Vasodilation: The reduced intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation.
Data Presentation
In Vivo Efficacy of this compound in Human Hypertension
The following table summarizes the quantitative data from a clinical study comparing the effects of this compound and Minoxidil on blood pressure in patients with moderate to severe hypertension.
| Parameter | Initial Value (mmHg) | Post-Carprazidil (mmHg) | % Reduction | Post-Minoxidil (mmHg) | % Reduction |
| Supine Blood Pressure | 189/113 | 149/95 | 18% / 16% | 154/95 | 17% / 16% |
| Upright Blood Pressure | 167/113 | 138/95 | 17% / 16% | 141/96 | 15% / 15% |
Data from a comparative clinical trial involving 18 hypertensive patients. The mean final dose for this compound was 88 mg and for Minoxidil was 20 mg, administered over 5 to 6 months.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Experimental workflow for the in vitro aortic ring vasodilation assay.
Application Notes and Protocols for the Analysis of Cariprazine's Effects on Lipoproteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cariprazine (brand name Vraylar) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Emerging evidence suggests that cariprazine can influence lipid metabolism.[1][2] Notably, it has been identified as a potent inhibitor of 7-dehydrocholesterol (7-DHC) reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to an accumulation of 7-DHC and can potentially alter lipoprotein profiles.[1] Understanding the impact of cariprazine on lipoproteins is crucial for monitoring patient metabolic health and for the development of safer therapeutic strategies.
These application notes provide a comprehensive overview and detailed protocols for designing and conducting experiments to analyze the effects of cariprazine on lipoprotein metabolism.
Putative Signaling Pathway of Cariprazine's Effect on Cholesterol Biosynthesis
Cariprazine's primary mechanism of action on lipid metabolism involves the direct inhibition of the DHCR7 enzyme. This disrupts the conversion of 7-DHC to cholesterol, leading to an accumulation of 7-DHC and a potential reduction in cellular cholesterol levels. The cell may respond to this perceived cholesterol deficit by upregulating SREBP-2, a key transcription factor that promotes the expression of genes involved in cholesterol synthesis and uptake, including the LDL receptor. This can lead to increased uptake of LDL from circulation.
Caption: Putative signaling pathway of Cariprazine's effect on cholesterol biosynthesis.
Experimental Design and Workflow
A multi-faceted approach is recommended to thoroughly investigate the effects of cariprazine on lipoprotein metabolism. This includes in vitro studies to elucidate cellular mechanisms, in vivo studies to understand systemic effects, and the analysis of clinical samples for translational relevance.
Caption: Experimental workflow for Carprazidil lipoprotein analysis.
Detailed Experimental Protocols
In Vitro Studies using HepG2 Cells
Objective: To determine the direct effects of cariprazine on hepatocyte lipid metabolism.
Protocol:
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cariprazine Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with varying concentrations of cariprazine (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease inhibitors.
-
Lipid Extraction: Extract lipids from cell lysates using the Folch method (chloroform:methanol, 2:1 v/v).
-
Analysis:
-
Measure total cholesterol, free cholesterol, and triglycerides in the lipid extracts using commercially available enzymatic kits.
-
Quantify 7-DHC levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the expression of key lipid metabolism genes (e.g., DHCR7, SREBF2, LDLR) by quantitative real-time PCR (qRT-PCR).
-
Assess apolipoprotein B (ApoB) secretion into the culture medium by ELISA.
-
In Vivo Studies in Animal Models
Objective: To evaluate the systemic effects of cariprazine on lipoprotein profiles in a whole-organism context.
Protocol:
-
Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats.
-
Cariprazine Administration: Administer cariprazine (e.g., 0.2 mg/kg) or vehicle control daily via oral gavage for a specified period (e.g., 4 weeks).
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture into EDTA-containing tubes. Separate plasma by centrifugation at 2,000 x g for 15 minutes at 4°C.
-
Lipoprotein Fractionation:
-
Isolate lipoprotein fractions (VLDL, LDL, HDL) from plasma using sequential ultracentrifugation.
-
-
Analysis:
-
Measure cholesterol and triglyceride concentrations in plasma and in each lipoprotein fraction.
-
Determine plasma levels of ApoB and ApoA1 by ELISA.
-
Quantify plasma 7-DHC levels by LC-MS/MS.
-
Analysis of Human Plasma Samples
Objective: To assess the effects of cariprazine on the lipoprotein profiles of patients.
Protocol:
-
Study Population: Collect plasma samples from patients prescribed cariprazine at baseline and at various time points during treatment (e.g., 4, 12, and 24 weeks).
-
Sample Handling: Process blood samples as described in the in vivo protocol.
-
Lipid Panel Analysis:
-
Perform a standard lipid panel analysis to measure total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Calculate non-HDL-C (Total Cholesterol - HDL-C).
-
-
Advanced Lipoprotein Analysis:
-
Consider more detailed lipoprotein analysis using methods such as nuclear magnetic resonance (NMR) spectroscopy to determine lipoprotein particle size and number.
-
Measure Lipoprotein(a) [Lp(a)] levels, as it is an independent risk factor for cardiovascular disease.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Hypothetical Effects of Cariprazine on Lipoprotein Profiles
| Parameter | Control Group (Vehicle) | Cariprazine-Treated Group | % Change | p-value |
| Plasma Lipids (mg/dL) | ||||
| Total Cholesterol | 150 ± 15 | 140 ± 18 | -6.7% | >0.05 |
| LDL-Cholesterol | 80 ± 10 | 70 ± 12 | -12.5% | <0.05 |
| HDL-Cholesterol | 50 ± 5 | 52 ± 6 | +4.0% | >0.05 |
| Triglycerides | 100 ± 20 | 95 ± 18 | -5.0% | >0.05 |
| Non-HDL Cholesterol | 100 ± 12 | 88 ± 14 | -12.0% | <0.05 |
| Apolipoproteins (mg/dL) | ||||
| Apolipoprotein B (ApoB) | 90 ± 8 | 82 ± 10 | -8.9% | <0.05 |
| Apolipoprotein A1 (ApoA1) | 120 ± 10 | 125 ± 12 | +4.2% | >0.05 |
| Sterols (ng/mL) | ||||
| 7-Dehydrocholesterol (7-DHC) | 5 ± 1 | 50 ± 8 | +900% | <0.001 |
Data are presented as mean ± standard deviation.
Conclusion
The provided protocols offer a robust framework for investigating the impact of cariprazine on lipoprotein metabolism. By combining in vitro, in vivo, and clinical data, researchers can gain a comprehensive understanding of the drug's effects on cholesterol biosynthesis and lipoprotein profiles. This knowledge is essential for informing clinical practice and ensuring the metabolic safety of patients undergoing treatment with cariprazine. Regular monitoring of lipid panels in patients receiving cariprazine is recommended.
References
Application Notes and Protocols for Measuring Carprazidil-Induced Changes in High-Density Lipoprotein (HDL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carprazidil (Cariprazine) is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar disorder. As a class, atypical antipsychotics have been associated with metabolic side effects, including dyslipidemia, which can manifest as alterations in high-density lipoprotein (HDL) levels. Monitoring and understanding drug-induced changes in HDL are critical for assessing the overall cardiometabolic risk profile of novel and existing therapeutic agents. These application notes provide an overview of the techniques and detailed protocols for measuring this compound-induced changes in HDL, designed to guide researchers in preclinical and clinical settings. While the precise mechanisms of Cariprazine's effects on HDL are still under investigation, it is known that some atypical antipsychotics can influence lipid metabolism.[1][2][3][4] Therefore, rigorous and accurate measurement of HDL cholesterol (HDL-C) and other HDL properties is essential.
Key Techniques for Measuring HDL
Several well-established methods are available for the quantification of HDL-C and the characterization of HDL particles. The choice of technique often depends on the specific research question, required throughput, and available resources. The principal methods include:
-
Precipitation-Based Methods: These are traditional methods that involve the selective precipitation of non-HDL lipoproteins (LDL and VLDL) using polyanions like phosphotungstic acid or dextran sulfate in the presence of divalent cations such as magnesium chloride. The cholesterol content of the remaining HDL in the supernatant is then measured.
-
Direct (Homogeneous) Assays: These are automated, high-throughput methods that do not require a physical separation step. They utilize specific enzymes and surfactants to selectively measure cholesterol in HDL particles directly in the serum or plasma sample.
-
Ultracentrifugation: This is considered the gold standard reference method for lipoprotein separation. It separates lipoproteins based on their density. HDL is isolated in the d > 1.063 g/mL infranatant after ultracentrifugation.
-
Electrophoresis: This technique separates lipoprotein particles based on their size and charge, allowing for the quantification of different HDL subfractions.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify different lipoprotein subclasses, including HDL, based on particle size.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information on the size and concentration of lipoprotein subclasses.
Data Presentation: Hypothetical this compound-Induced HDL Changes
The following tables present hypothetical quantitative data to illustrate how results from a study investigating the effects of this compound on HDL could be structured for clear comparison.
Table 1: Changes in HDL-C Levels Following 12-Week Treatment with this compound
| Treatment Group | N | Baseline HDL-C (mg/dL) | Week 12 HDL-C (mg/dL) | Mean Change from Baseline (mg/dL) | % Change from Baseline | p-value |
| Placebo | 50 | 45.2 ± 8.1 | 46.1 ± 8.5 | +0.9 | +2.0% | 0.45 |
| This compound (1.5 mg/day) | 50 | 44.8 ± 7.9 | 43.9 ± 7.5 | -0.9 | -2.0% | 0.52 |
| This compound (3.0 mg/day) | 50 | 45.5 ± 8.3 | 42.8 ± 7.8 | -2.7 | -5.9% | <0.05 |
| Olanzapine (10 mg/day) | 50 | 46.0 ± 8.0 | 41.5 ± 7.2 | -4.5 | -9.8% | <0.01 |
Data are presented as mean ± standard deviation.
Table 2: Comparison of HDL Measurement Techniques in a Preclinical Study
| Method | Control Group HDL-C (mg/dL) | This compound-Treated Group HDL-C (mg/dL) | Inter-assay CV (%) | Intra-assay CV (%) |
| Precipitation Assay | 55.4 ± 5.2 | 51.2 ± 4.8 | 4.5 | 2.8 |
| Direct Homogeneous Assay | 56.1 ± 5.5 | 51.9 ± 5.0 | 3.2 | 1.9 |
| Ultracentrifugation | 54.9 ± 5.1 | 50.8 ± 4.6 | 2.1 | 1.5 |
CV: Coefficient of Variation.
Experimental Protocols
Protocol 1: Precipitation-Based HDL-C Quantification
This protocol describes the quantification of HDL-C using the phosphotungstic acid/magnesium chloride precipitation method.
Materials:
-
Serum or plasma samples (EDTA or heparinized)
-
Precipitating Reagent: Phosphotungstic acid (0.55 mmol/L) and Magnesium chloride (25 mmol/L) solution
-
Cholesterol quantification kit (e.g., CHOD-PAP method)
-
Spectrophotometer
-
Microcentrifuge
-
Pipettes and tips
-
Saline solution (0.9% NaCl)
Procedure:
-
Sample Preparation: Collect blood samples from subjects and process to obtain serum or plasma. Samples should be stored at 2-8°C for up to 7 days or at -20°C for longer-term storage.
-
Precipitation: a. Pipette 200 µL of serum or plasma into a microcentrifuge tube. b. Add 500 µL of the precipitating reagent to the tube. c. Vortex the mixture for 10-15 seconds. d. Incubate at room temperature for 10 minutes to allow for the precipitation of apoB-containing lipoproteins. e. Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the clear supernatant containing the HDL fraction without disturbing the pellet.
-
Cholesterol Quantification: a. Use a commercial cholesterol enzymatic assay kit. b. Follow the manufacturer's instructions to prepare the cholesterol reagent. c. In a microplate well or cuvette, mix a small volume of the supernatant (e.g., 10 µL) with the cholesterol reagent (e.g., 200 µL). d. Incubate at 37°C for 5-10 minutes. e. Measure the absorbance at the specified wavelength (typically 500 nm).
-
Calculation: Calculate the HDL-C concentration using a standard curve generated with cholesterol standards. Remember to account for the dilution factor from the precipitation step.
Protocol 2: Direct (Homogeneous) HDL-C Assay
This protocol provides a general workflow for a typical automated direct HDL-C assay.
Materials:
-
Serum or plasma samples
-
Direct HDL-C reagent kit (containing specific detergents, enzymes, and chromogens)
-
Automated clinical chemistry analyzer
-
Calibrators and controls
Procedure:
-
Instrument Setup: Calibrate the automated analyzer according to the manufacturer's instructions for the specific direct HDL-C assay.
-
Sample Loading: Load the serum or plasma samples, calibrators, and quality control materials onto the analyzer.
-
Assay Principle (General): a. Step 1: A specific detergent or polymer in the first reagent binds to non-HDL lipoproteins, making them unreactive to the cholesterol-measuring enzymes. b. Step 2: A second reagent, containing cholesterol esterase, cholesterol oxidase, and a chromogenic coupler, is added. These enzymes react specifically with the cholesterol in the HDL particles. c. The resulting color development is proportional to the HDL-C concentration.
-
Measurement: The analyzer automatically performs the reactions and measures the absorbance at the appropriate wavelength.
-
Data Analysis: The analyzer's software calculates the HDL-C concentration based on the calibration curve.
Protocol 3: Ultracentrifugation for HDL Isolation (Reference Method)
This protocol outlines the basic steps for isolating HDL by preparative ultracentrifugation.
Materials:
-
Serum or plasma samples
-
Ultracentrifuge and appropriate rotors (e.g., fixed-angle)
-
Ultracentrifuge tubes
-
Potassium bromide (KBr) for density adjustments
-
Tube slicer or syringe for fraction collection
-
Cholesterol quantification kit
Procedure:
-
Density Adjustment: Adjust the density of the plasma or serum to 1.063 g/mL by adding a calculated amount of KBr solution.
-
First Ultracentrifugation: a. Carefully layer the density-adjusted sample in an ultracentrifuge tube. b. Centrifuge at a high speed (e.g., 100,000 x g) for 18-24 hours at 10-15°C.
-
Fraction Collection: a. After centrifugation, the VLDL and LDL fractions will float to the top. b. Carefully remove the top layer (infranatant) containing VLDL and LDL using a tube slicer or by aspiration. c. The bottom fraction (d > 1.063 g/mL) contains HDL and other plasma proteins.
-
HDL Cholesterol Measurement: Measure the cholesterol concentration in the collected bottom fraction using an enzymatic cholesterol assay as described in Protocol 1.
Visualizations
Caption: Hypothetical signaling pathway of this compound's effect on HDL metabolism.
Caption: Experimental workflow for assessing this compound-induced HDL changes.
Caption: Logical relationships between HDL measurement techniques.
References
- 1. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 2. The effects of antipsychotic therapy on serum lipids: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early changes of plasma lipids during treatment with atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipid.org [lipid.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Carprazidil
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to address the poor aqueous solubility of Carprazidil?
A1: The first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common initial choice due to its high solubilizing power for many nonpolar compounds and its compatibility with many in vitro assays at low final concentrations (typically <1%).[1] Other potential solvents include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1] The selection of the solvent depends on the specific compound and the experimental system's tolerance. Always include a vehicle control in your experiments to account for any solvent effects.[1]
Q2: My this compound precipitates when I dilute the stock solution into my aqueous experimental medium. What can I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] Here are several strategies to prevent it:
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent as low as possible, ideally well below 1% for cell-based assays, as higher concentrations can be toxic.[1]
-
Use a Co-solvent System: A mixture of solvents may maintain solubility more effectively than a single solvent.
-
Employ Solubilizing Excipients: Surfactants and cyclodextrins can form micelles or inclusion complexes, respectively, which help keep the compound dispersed in the aqueous phase.
-
Modify Mixing Technique: Add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion helps prevent localized supersaturation.
-
Gentle Warming: Pre-warming the aqueous medium (e.g., to 37°C) before adding the stock solution can sometimes improve solubility.
Q3: Can pH adjustment improve the solubility of this compound?
A3: For ionizable drugs, altering the pH of the solution is a primary method to enhance solubility. Weakly acidic drugs become more soluble at a higher pH, while weakly basic drugs are more soluble at a lower pH. However, if this compound is a neutral, non-ionizable compound, pH modification will likely have a minimal effect on its solubility.
Q4: What are co-solvents and how do they work?
A4: Co-solvents are water-miscible organic solvents that are added in small amounts to the primary solvent (water) to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the aqueous solvent, making it more favorable for non-polar solutes. Common co-solvents used in pharmaceutical research include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.
Q5: How can cyclodextrins enhance the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their central cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the apparent solubility of the guest molecule.
Q6: What is the role of surfactants in improving solubility?
A6: Surfactants are amphipathic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In aqueous solutions, above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into spherical structures called micelles, with the hydrophobic tails forming the core and the hydrophilic heads facing the water. Poorly soluble drugs can be encapsulated within the hydrophobic core of these micelles, which increases their overall solubility in the aqueous solution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| This compound powder does not dissolve in the aqueous buffer. | The compound has very low intrinsic aqueous solubility. | Do not attempt direct dissolution. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO. |
| Precipitation occurs immediately upon dilution of the DMSO stock into the aqueous medium. | The compound is "crashing out" due to a rapid change in solvent polarity. The final concentration may be above the solubility limit in the mixed solvent system. | Decrease the final concentration of this compound. Add the stock solution slowly to a rapidly mixing (vortexing) aqueous medium. Consider using a co-solvent system or adding solubilizing agents like cyclodextrins or surfactants. |
| The final solution is cloudy or hazy. | The compound may be forming fine precipitates or colloidal aggregates that are not immediately visible as distinct particles. | Briefly sonicate the final working solution to break up small aggregates. If cloudiness persists, the compound is likely above its solubility limit, and reformulation with solubilizing excipients is necessary. |
| Inconsistent results in bioassays. | The effective concentration of the compound is variable due to partial precipitation or adsorption to labware. | Standardize the protocol for preparing and diluting the compound. Use low-adhesion plasticware to minimize adsorption of the hydrophobic compound. Visually inspect solutions for any signs of precipitation before each use. |
| Precipitation occurs over time, even if the initial solution is clear. | The solution is supersaturated and thermodynamically unstable. | Reduce the final concentration of this compound. For long-term experiments, consider using formulations with cyclodextrins or surfactants to create more stable solutions. |
Data Presentation
Table 1: Common Co-solvents for Solubility Enhancement
| Co-solvent | Properties | Typical Use Concentration in vitro |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power for non-polar compounds. | < 1% (often < 0.5%) |
| Ethanol | Good solubilizing properties, less toxic than DMSO. | < 1-2% |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, often used in oral and parenteral formulations. | Variable, depends on application. |
| Propylene Glycol (PG) | Common solvent in pharmaceutical preparations. | Variable, depends on application. |
Table 2: Common Solubilizing Excipients
| Excipient Type | Examples | Mechanism of Action |
| Surfactants | Polysorbates (Tween® 20, 80), Poloxamers (Pluronic®), Sodium dodecyl sulfate (SDS) | Form micelles that encapsulate hydrophobic drugs. |
| Cyclodextrins | α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with drug molecules. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solution
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10-50 mM.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -80°C to prevent degradation and repeated freeze-thaw cycles.
-
-
Prepare a Working Solution (Gradient Dilution Method):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM) by diluting the stock solution in DMSO.
-
Pre-warm your target aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
While vortexing the pre-warmed medium, add the required volume of the intermediate stock solution dropwise to achieve the final desired concentration. This ensures the final DMSO concentration remains low (e.g., 0.1%).
-
Protocol 2: Screening for Solubility Enhancement with Cyclodextrins
-
Prepare Cyclodextrin Stock Solutions:
-
Prepare aqueous stock solutions of various cyclodextrins (e.g., HP-β-CD) at different concentrations (e.g., 1%, 5%, 10% w/v) in your experimental buffer.
-
-
Phase Solubility Study:
-
Add an excess amount of this compound powder to a series of vials, each containing a different cyclodextrin solution.
-
Include a control vial with only the buffer.
-
Seal the vials and agitate them at a constant temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the effectiveness of each cyclodextrin in enhancing solubility.
-
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
Technical Support Center: Mitigating Off-Target Effects of Carprazidil (Cariprazine) in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carprazidil (Cariprazine). The information provided aims to help mitigate the known off-target effects of this compound in experimental settings.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity or Reduced Cell Viability
Symptoms: You observe a dose-dependent decrease in cell viability, increased apoptosis, or altered cellular metabolism that cannot be solely attributed to D2/D3 receptor modulation.
Possible Cause: A known off-target effect of this compound is the inhibition of mitochondrial respiratory chain complex I.[1] This can lead to decreased ATP production and increased production of reactive oxygen species (ROS), ultimately causing cellular stress and death.
Troubleshooting Steps:
-
Confirm Mitochondrial Toxicity:
-
Perform a mitochondrial stress test using a Seahorse XF Analyzer. This will allow you to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration.
-
Conduct a glucose-galactose assay. Cells grown in galactose are more reliant on oxidative phosphorylation. Increased sensitivity to this compound in galactose medium compared to glucose medium is a strong indicator of mitochondrial toxicity.
-
-
Determine the IC50 for Mitochondrial Inhibition:
-
Perform a dose-response experiment measuring the inhibition of complex I activity. This will help you identify a concentration range of this compound that minimizes mitochondrial effects while still engaging the desired D2/D3 targets.
-
-
Experimental Controls:
-
Positive Control: Use a known complex I inhibitor, such as Rotenone, to confirm that your assay system can detect mitochondrial dysfunction.
-
Negative Control: Use a structurally related compound with low mitochondrial toxicity or a vehicle control.
-
-
Mitochondrial Rescue Experiment:
-
To confirm that the observed toxicity is due to mitochondrial effects, attempt to rescue the phenotype by providing the cells with an alternative energy source, such as pyruvate, or by treating them with an antioxidant like N-acetylcysteine (NAC).
-
Issue 2: Inconsistent or Unexpected Functional Readouts in Serotonin Receptor Assays
Symptoms: You are studying the effects of this compound on 5-HT1A or 5-HT2A receptor signaling and observe results that are inconsistent with its known partial agonist or antagonist activity, respectively.
Possible Cause: this compound has a complex pharmacological profile at serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors.[2] The observed functional outcome can be highly dependent on the experimental system and the baseline level of receptor activity.
Troubleshooting Steps:
-
Characterize the Experimental System:
-
Determine the endogenous level of 5-HT1A and 5-HT2A receptor expression and basal signaling in your cell line or tissue preparation. This will help you interpret the effects of a partial agonist.
-
-
Use Appropriate Controls:
-
5-HT1A Receptor Assays:
-
Full Agonist Control: Use a full 5-HT1A agonist (e.g., 8-OH-DPAT) to establish the maximal possible response in your system.
-
Antagonist Control: Use a 5-HT1A antagonist (e.g., WAY-100635) to confirm that the observed effects are mediated by the 5-HT1A receptor.
-
-
5-HT2A Receptor Assays:
-
Agonist Control: Use a 5-HT2A agonist (e.g., DOI) to stimulate the receptor.
-
Antagonist Control: Use a known 5-HT2A antagonist (e.g., Ketanserin) as a positive control for inhibition.
-
-
-
Consider Biased Agonism:
-
Investigate whether this compound exhibits biased agonism at the 5-HT1A receptor in your experimental system by measuring its effects on multiple downstream signaling pathways (e.g., G-protein activation vs. β-arrestin recruitment).
-
-
Dose-Response Curves:
-
Generate full dose-response curves for this compound in your functional assays to accurately determine its potency and efficacy as a partial agonist or antagonist.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target activities of this compound?
A1: this compound is a dopamine D2 and D3 receptor partial agonist with a higher affinity for the D3 receptor. Its primary off-target activities include partial agonism at the serotonin 5-HT1A receptor and antagonism at the serotonin 5-HT2A and 5-HT2B receptors. It also has a moderate affinity for the histamine H1 receptor and has been identified as an inhibitor of mitochondrial respiratory chain complex I.[1][3]
Q2: How can I differentiate between on-target D2/D3 effects and off-target effects in my experiments?
A2: To distinguish between on-target and off-target effects, you can use a combination of approaches:
-
Selective Antagonists: Use selective antagonists for the suspected off-targets (e.g., a 5-HT1A antagonist) to see if they can reverse the observed effect of this compound.
-
Knockout/Knockdown Models: If available, use cell lines or animal models where the suspected off-target has been knocked out or knocked down.
-
Dose-Response Comparison: Compare the dose-response curve for your observed effect with the known binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at its various targets. A significant discrepancy may suggest an off-target effect.
-
Control Compounds: Use control compounds with different selectivity profiles. For example, a highly selective D2/D3 agonist/antagonist should only produce on-target effects.
Q3: What concentration of this compound should I use to minimize off-target effects?
A3: The optimal concentration will depend on your specific experimental system. As a general guideline, aim for the lowest concentration that gives you a robust on-target effect. Refer to the quantitative data table below for the Ki and EC50/IC50 values of this compound at its various targets. It is recommended to perform a full dose-response curve to determine the optimal concentration for your specific assay.
Q4: Are there any known metabolites of this compound that I should be aware of?
A4: Yes, this compound has two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). These metabolites have similar pharmacological profiles to the parent compound and may contribute to the overall in vivo effects. For in vitro experiments, it is important to consider whether your system can metabolize this compound and to test the metabolites directly if necessary.
Data Presentation
Table 1: this compound (Cariprazine) Receptor Binding Affinities (Ki)
| Target | Ki (nM) | Reference |
| Dopamine D3 | 0.085 | [3] |
| Dopamine D2 | 0.49 | |
| Serotonin 5-HT1A | 2.6 | |
| Serotonin 5-HT2B | 0.58 | |
| Serotonin 5-HT2A | 18.8 | |
| Histamine H1 | 23.3 | |
| Serotonin 5-HT2C | 134 | |
| Adrenergic α1 | 155 | |
| Cholinergic Muscarinic | >1000 |
Table 2: this compound (Cariprazine) Functional Activity
| Target | Activity | Value (nM) | Reference |
| Dopamine D3 | Partial Agonist (EC50) | ~3.84 | |
| Dopamine D2 | Partial Agonist (EC50) | ~13.03 |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Toxicity using a Seahorse XF Analyzer
This protocol outlines the general steps for a Seahorse XF Cell Mito Stress Test to evaluate the effect of this compound on mitochondrial respiration.
-
Cell Seeding: Plate your cells of interest in a Seahorse XF cell culture microplate at a predetermined optimal density. Allow cells to adhere and grow overnight.
-
Prepare Assay Medium: Prepare bicarbonate-free DMEM or your preferred assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge overnight in a 37°C non-CO2 incubator with Seahorse XF Calibrant.
-
Prepare Compounds: Prepare stock solutions of this compound, a positive control (e.g., Rotenone), and a vehicle control. Dilute the compounds to their final working concentrations in the assay medium.
-
Load Sensor Cartridge: Load the compound working solutions into the appropriate ports of the hydrated sensor cartridge.
-
Cell Plate Preparation: Wash the cells with the assay medium and add the final volume of assay medium to each well. Incubate the cell plate in a 37°C non-CO2 incubator for at least 30 minutes.
-
Run the Assay: Calibrate the sensor cartridge and then replace the calibrant plate with the cell plate in the Seahorse XF Analyzer. Follow the instrument's prompts to run the Mito Stress Test protocol, which involves sequential injections of an ATP synthase inhibitor (Oligomycin), an uncoupling agent (FCCP), and a complex I/III inhibitor cocktail (Rotenone/Antimycin A).
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Mandatory Visualization
Caption: Experimental workflow for assessing mitochondrial toxicity.
References
Technical Support Center: Optimizing Cariprazine Concentration for Cell Culture Studies
Welcome to the technical support center for Cariprazine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the use of Cariprazine in cell culture experiments.
A preliminary note: The compound is correctly identified as Cariprazine, and this document will use the accurate nomenclature throughout.
Frequently Asked Questions (FAQs)
Q1: What is Cariprazine and what is its primary mechanism of action?
Cariprazine is an atypical antipsychotic drug.[1] Its efficacy is primarily attributed to a combination of partial agonist activity at central dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, along with antagonist activity at serotonin 5-HT2A receptors.[2][3][4][5] This dual activity allows it to modulate dopaminergic and serotonergic signaling, acting as an antagonist when neurotransmitter levels are high and an agonist when they are low. Cariprazine exhibits a notably high affinity for the D3 receptor.
Q2: How should I prepare a stock solution of Cariprazine?
Cariprazine hydrochloride is soluble in organic solvents like DMSO and ethanol but is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first dissolve Cariprazine in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Always ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5%.
Table 1: Solubility of Cariprazine
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO | ≥7.1 mg/mL | |
| Ethanol | ~5 mg/mL (hydrochloride) | |
| Water / Aqueous Buffer | Insoluble / Sparingly Soluble |
| DMSO:PBS (pH 7.2) 1:1 | ~0.5 mg/mL (hydrochloride) | |
Q3: What is a recommended starting concentration range for a new cell line?
For a previously untested cell line, a broad dose-response experiment is crucial to determine the optimal concentration range. A common strategy is to perform serial dilutions over a wide logarithmic range. Based on published in vitro studies, concentrations for Cariprazine have been evaluated from 1 µM to 20 µM without causing significant direct cytotoxicity in certain cancer cell lines.
Table 2: Recommended Starting Concentrations for Dose-Response Screening
| Concentration Range | Dilution Factor | Purpose |
|---|---|---|
| 1 nM to 100 µM | 10-fold | Initial broad screen to identify the active range. |
| 0.1 µM to 25 µM | 2 or 3-fold | Narrower screen based on initial findings or literature. |
Q4: How long should cells be incubated with Cariprazine?
The ideal incubation time depends on the cell line's doubling time and the specific biological question. For initial dose-response and cytotoxicity assays, a 48 to 72-hour incubation is a standard starting point to observe effects on cell viability or proliferation. For studies on specific signaling events, shorter time points may be necessary.
Troubleshooting Guide
Problem: I am not observing any effect at my tested concentrations.
-
Possible Cause: The concentration of Cariprazine may be too low for your specific cell line or assay.
-
Solution: Test a higher range of concentrations. Some cell lines may be inherently resistant. It is also prudent to check the storage conditions and expiration date of the compound and test its activity in a known sensitive cell line if possible.
Problem: All my cells are detaching or dying, even at the lowest concentration.
-
Possible Cause 1: Cariprazine is causing high levels of cytotoxicity, which may be the intended effect you are measuring.
-
Solution 1: Quantify the detached cells or use an assay that measures the total cell population (adherent and floating). This is an expected outcome in cytotoxicity studies.
-
Possible Cause 2: The concentration of the solvent (e.g., DMSO) is too high and is causing toxicity.
-
Solution 2: Ensure the final solvent concentration is well below the toxic threshold for your cells (e.g., <0.5%). Always run a vehicle-only control (media with the same final DMSO concentration but no drug) to verify that the solvent is not the cause of the cytotoxicity.
Problem: I see precipitate forming after adding Cariprazine to my cell culture media.
-
Possible Cause: The solubility limit of Cariprazine has been exceeded in the aqueous environment of the cell culture medium. This can be exacerbated by components in serum.
-
Solution: First, test the solubility of your final Cariprazine dilution in the basal medium (without serum) to see if precipitation occurs. Prepare fresh dilutions from a concentrated DMSO stock immediately before use, as aqueous solutions of Cariprazine are not recommended for long-term storage. Ensure you vortex thoroughly when diluting the DMSO stock into the medium.
Problem: There is high variability between my replicate wells.
-
Possible Cause 1: Uneven cell plating.
-
Solution 1: Ensure you have a single-cell suspension before plating. Use proper pipetting techniques to dispense cells evenly across the wells.
-
Possible Cause 2: The "edge effect" in multi-well plates, where wells on the perimeter of the plate evaporate more quickly.
-
Solution 2: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.
Experimental Protocols
Protocol: Determining the IC50 of Cariprazine via MTT Cytotoxicity Assay
This protocol outlines a standard procedure to determine the concentration of Cariprazine that inhibits cell growth by 50% (IC50).
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Cariprazine
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Plating (Day 1): a. Harvest and count cells, ensuring viability is >95%. b. Dilute cells to the optimal seeding density (determined empirically for your cell line to ensure exponential growth throughout the assay) in complete medium. c. Seed cells (e.g., 5,000 cells/well) in 100 µL of medium into each well of a 96-well plate. d. Incubate the plate for 24 hours under standard conditions (e.g., 37°C, 5% CO2).
-
Drug Treatment (Day 2): a. Prepare a 2X concentrated serial dilution series of Cariprazine in complete medium from your high-concentration DMSO stock. b. Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no treatment" control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the appropriate 2X drug dilution or control solution. d. Incubate the plate for the desired period (e.g., 48-72 hours).
-
MTT Assay (Day 4 or 5): a. Add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of blank wells (media only) from all other wells. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot % Viability against the log of Cariprazine concentration. d. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Table 3: Example of Cariprazine Concentrations Used in a Cell-Based Assay Note: This study evaluated the ability of Cariprazine to reverse multidrug resistance, not its direct cytotoxicity. The concentrations used were determined to be non-toxic.
| Cell Lines | Concentration Range Tested | Observed Effect | Reference |
|---|---|---|---|
| H460, H460-MX20 (Non-small cell lung cancer) | 1 µM - 20 µM | No significant cytotoxicity observed. Significantly enhanced the efficacy of the anticancer drug mitoxantrone in resistant cells. |
| S1, S1M1-80 (Colon cancer) | 1 µM - 20 µM | No significant cytotoxicity observed. Significantly enhanced the efficacy of the anticancer drug mitoxantrone in resistant cells. | |
References
- 1. Cariprazine - Wikipedia [en.wikipedia.org]
- 2. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 3. VRAYLAR® (cariprazine) | Mechanism of Action [vraylarhcp.com]
- 4. Mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]
Troubleshooting Carprazidil stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Carprazidil in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting this compound stability?
A1: this compound is primarily susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2] It has been shown to be relatively stable under thermal and photolytic stress.[1] Therefore, careful control of pH and avoidance of oxidizing agents are critical for maintaining its stability in experimental solutions.
Q2: What are the typical signs of this compound degradation in my experiment?
A2: Degradation of this compound can manifest as a loss of potency, leading to inconsistent or unexpected experimental results. Analytically, degradation can be observed as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products in chromatographic analyses, such as high-performance liquid chromatography (HPLC).[1][3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Based on its stability profile, this compound stock solutions should be stored in a cool, dry, and dark place. The solvent system should be neutral and free of any acidic, basic, or oxidative contaminants. It is advisable to prepare fresh solutions for long-term experiments or to validate the stability of stock solutions under your specific storage conditions.
Q4: How can I monitor the stability of this compound in my experimental samples?
A4: The most common method for monitoring this compound stability is by using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC). This technique can separate the intact drug from its degradation products, allowing for quantification of the remaining active compound.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results over time.
This issue may be indicative of this compound degradation in your experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Possible Causes and Solutions:
-
Acidic or Alkaline Conditions: this compound is known to be labile to acid and base hydrolysis.
-
Solution: Measure the pH of your experimental medium. If it is acidic or alkaline, consider adjusting it to a neutral pH, if your experimental design allows. Use appropriate buffer systems to maintain a stable pH.
-
-
Oxidative Stress: The presence of oxidizing agents can lead to the degradation of this compound.
-
Solution: Review all components of your experimental medium for the presence of oxidizing agents. If possible, replace them with non-oxidizing alternatives.
-
-
Improper Solution Storage: Long-term storage of this compound solutions under inappropriate conditions can lead to degradation.
-
Solution: Prepare fresh solutions before each experiment or validate the stability of your stock solutions under your specific storage conditions. Store stock solutions in a cool, dark place in a neutral, non-reactive solvent.
-
Data on this compound Stability
The following tables summarize the available quantitative data on this compound degradation under various stress conditions. It is important to note that the extent of degradation is dependent on the specific experimental conditions (e.g., temperature, concentration of stressor, duration of exposure).
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Details | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl | Significant degradation | |
| Alkaline Hydrolysis | 0.1 N NaOH | Significant degradation | |
| Oxidation | 3-30% H₂O₂ | Significant degradation | |
| Thermal Degradation | Heat (e.g., 60-80°C) | Stable | |
| Photolytic Degradation | Exposure to UV or fluorescent light | Stable |
Note: "Significant degradation" indicates that the compound was found to be labile under these conditions, but specific percentages vary between studies and are often not reported in a standardized manner.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.
Objective: To determine the degradation pathways of this compound under various stress conditions and to confirm the specificity of an analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Buffer salts (e.g., ammonium acetate, potassium dihydrogen orthophosphate)
-
HPLC system with a UV or DAD detector
-
C18 HPLC column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Experimental Workflow:
Caption: Workflow for a forced degradation study of this compound.
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Keep at room temperature or heat (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature or heat for a specified period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Preparation for Analysis:
-
After the specified time, withdraw samples from each stress condition.
-
For acid and alkaline hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., 0.05M ammonium acetate buffer, pH 4.8) and an organic solvent (e.g., acetonitrile) in a 50:50 v/v ratio.
-
Column: A C18 column is typically used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 248 nm or 253 nm.
-
Inject the prepared samples into the HPLC system.
-
-
Data Analysis:
-
Analyze the resulting chromatograms.
-
Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed samples to that of an unstressed control sample.
-
Identify the retention times of any degradation products.
-
The method is considered "stability-indicating" if it can resolve the peak of the intact drug from the peaks of all degradation products.
-
References
Technical Support Center: Improving the Bioavailability of Cariprazine in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address challenges in enhancing the oral bioavailability of Cariprazine in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of Cariprazine?
A1: Cariprazine is a lipophilic compound with poor aqueous solubility, which can limit its dissolution rate in the gastrointestinal tract, a key factor for oral absorption.[1] Its metabolism is extensive, primarily through cytochrome P450 3A4 (CYP3A4) and to a lesser extent, CYP2D6, forming two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[2][3] Variability in the expression and activity of these enzymes in animal models can lead to inconsistent pharmacokinetic profiles.
Q2: Which animal models are suitable for Cariprazine bioavailability studies?
A2: Rodent models, particularly rats (e.g., Sprague-Dawley, Wistar), are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and cost-effectiveness. For studies requiring a closer physiological resemblance to humans, especially concerning metabolic pathways, non-rodent models like Beagle dogs may be considered. The choice of model should align with the specific research question and the stage of drug development.[4]
Q3: What are the key pharmacokinetic parameters to measure in an animal study for Cariprazine?
A3: The key parameters to determine for Cariprazine and its active metabolites (DCAR and DDCAR) are:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve), which reflects the total drug exposure.
-
t1/2 (Half-life) Population pharmacokinetic models for Cariprazine have been described using a three-compartment model for the parent drug and two-compartment models for its active metabolites.[2]
Q4: What formulation strategies can enhance Cariprazine's oral bioavailability?
A4: Several strategies can be employed to improve the solubility and absorption of poorly water-soluble drugs like Cariprazine:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate. Formulations with Cariprazine particle sizes less than 25-30 micrometers have been developed to improve dissolution.
-
Solid Dispersions: Creating a solid dispersion of Cariprazine in a water-soluble polymer can present the drug in a more soluble, amorphous state.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubilization of lipophilic drugs in the GI tract.
-
Novel Formulations: Orodispersible tablets have been developed for Cariprazine to ensure rapid disintegration in the mouth, which can be beneficial for certain patient populations.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| High variability in plasma concentrations between animals. | 1. Improper dosing technique (e.g., oral gavage).2. Non-uniform fasting of animals.3. Genetic variability in metabolic enzymes (CYP3A4/CYP2D6) within the animal strain. | 1. Ensure consistent and accurate oral gavage by trained personnel.2. Standardize the fasting period (typically 12 hours) before dosing.3. Use a larger group of animals to improve statistical power and account for individual differences. |
| Low oral bioavailability (low AUC) despite a high dose. | 1. Poor dissolution of the Cariprazine formulation in the GI tract.2. Significant first-pass metabolism in the liver and/or gut wall.3. Precipitation of the drug in the GI lumen after initial dissolution. | 1. Reformulate using a bioavailability enhancement technique (e.g., solid dispersion, nanosuspension).2. Investigate the co-administration of a CYP3A4 inhibitor in the animal model to assess the impact of first-pass metabolism (for research purposes only).3. Characterize the physical form of the drug post-dissolution to check for recrystallization. |
| Unexpectedly rapid or delayed Tmax. | 1. The formulation releases the drug too quickly or slowly.2. Gastric emptying rate in the animal model is affecting absorption.3. The physical properties of the formulation (e.g., viscosity, particle size) are not optimal. | 1. Modify the formulation to control the release rate (e.g., use of modified-release polymers).2. Ensure a consistent diet and housing environment for the animals, as these can affect GI motility.3. Perform in vitro dissolution testing under various pH conditions to predict in vivo behavior. |
Pharmacokinetic Data of Different Cariprazine Formulations
The following table summarizes hypothetical pharmacokinetic data for different Cariprazine formulations in a rat model to illustrate the potential impact of formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 4.0 ± 1.0 | 1200 ± 250 | 100% (Reference) |
| Micronized Suspension | 10 | 220 ± 40 | 3.0 ± 0.5 | 1800 ± 300 | 150% |
| Solid Dispersion | 10 | 350 ± 50 | 2.0 ± 0.5 | 3000 ± 400 | 250% |
| Nanosuspension | 10 | 450 ± 60 | 1.5 ± 0.5 | 3800 ± 450 | 317% |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Cariprazine Solid Dispersion (Solvent Evaporation Method)
-
Preparation of Organic Solution: Dissolve 100 mg of Cariprazine and 400 mg of a hydrophilic polymer (e.g., PVP K30 or HPMC) in a suitable solvent like methanol or a dichloromethane/methanol mixture.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure. A thin film of the solid dispersion will form on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried film and pulverize it using a mortar and pestle to obtain a fine powder.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of Cariprazine.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g). House the animals under standard conditions with a 12-hour light/dark cycle.
-
Acclimatization and Fasting: Allow animals to acclimatize for at least one week before the experiment. Fast the animals for 12 hours prior to dosing, with free access to water.
-
Dosing: Divide the rats into groups (n=6 per group) for each formulation to be tested. Administer the Cariprazine formulation (e.g., suspended in 0.5% carboxymethyl cellulose) via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentrations of Cariprazine and its metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software.
Visualizations
Caption: Workflow for assessing the bioavailability of a novel Cariprazine formulation.
Caption: Factors limiting Cariprazine bioavailability and strategies to overcome them.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with repeated Carprazidil administration
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is based on available scientific literature and general pharmacological principles. There is limited specific research on tachyphylaxis associated with Cariprazine (marketed as Vraylar®). The guidance provided should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and can it occur with Cariprazine administration?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration.[1][2] While specific studies on Cariprazine-induced tachyphylaxis are limited, it is a known phenomenon with other psychotropic medications, including some antipsychotics.[3] Therefore, it is theoretically possible that researchers may observe a diminished response to Cariprazine in preclinical or clinical models over time.
Q2: What are the potential mechanisms that could lead to tachyphylaxis with repeated Cariprazine administration?
A2: The exact mechanism of action for Cariprazine is not fully known, but it is understood to be a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[4][5] Potential mechanisms for tachyphylaxis with repeated administration could include:
-
Receptor Desensitization: Continuous stimulation of D2 and 5-HT1A receptors by Cariprazine could lead to a conformational change in the receptors, making them less responsive to the drug.
-
Receptor Downregulation: The cell may reduce the number of available receptors on the cell surface in response to prolonged exposure to Cariprazine.
-
Depletion of Intracellular Messengers: The signaling pathways activated by Cariprazine may become less efficient due to the depletion of essential downstream molecules.
Q3: We are observing a decreased effect of Cariprazine in our animal model after several weeks of administration. How can we troubleshoot this?
A3: If you observe a diminished response to Cariprazine in your experimental model, consider the following troubleshooting steps:
-
Confirm Dosing Accuracy: Verify the correct preparation, storage, and administration of the Cariprazine solution.
-
Evaluate Pharmacokinetic Factors: Consider if changes in drug metabolism or clearance over time could be contributing to lower effective concentrations of the drug.
-
Implement a "Drug Holiday": Temporarily discontinuing Cariprazine administration may help restore receptor sensitivity. The optimal duration of a drug holiday would need to be determined empirically for your specific model.
-
Consider Dose Adjustment: While tachyphylaxis is not always dose-dependent, a carefully considered increase in the Cariprazine dose might overcome the reduced receptor sensitivity. However, this should be approached cautiously to avoid off-target effects.
-
Investigate Alternative Mechanisms: Rule out other factors that could contribute to a reduced therapeutic effect, such as disease progression in the animal model or learned tolerance.
Experimental Protocols
Protocol 1: Assessment of Receptor Density and Sensitivity
This protocol outlines a general method to investigate potential receptor downregulation or desensitization.
Objective: To quantify the density and binding affinity of dopamine D2 and serotonin 5-HT1A receptors in brain tissue from animals treated with Cariprazine versus a control group.
Methodology:
-
Tissue Preparation: Following the chronic Cariprazine administration protocol, animals are euthanized, and specific brain regions of interest (e.g., striatum, prefrontal cortex) are dissected.
-
Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Radioligand Binding Assay:
-
Membrane preparations are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]raclopride for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors) at various concentrations.
-
Non-specific binding is determined by including a high concentration of a non-radiolabeled competitor.
-
The amount of bound radioligand is quantified using liquid scintillation counting.
-
-
Data Analysis: Scatchard analysis is performed to determine the maximal binding capacity (Bmax), representing the receptor density, and the dissociation constant (Kd), indicating the binding affinity.
Expected Outcome: A significant decrease in Bmax in the Cariprazine-treated group compared to the control group would suggest receptor downregulation. An increase in Kd would indicate reduced binding affinity.
Data Presentation
Table 1: Hypothetical Data from a Radioligand Binding Assay
| Treatment Group | Brain Region | Receptor | Bmax (fmol/mg protein) | Kd (nM) |
| Vehicle Control | Striatum | Dopamine D2 | 150 ± 12 | 1.5 ± 0.2 |
| Cariprazine (Chronic) | Striatum | Dopamine D2 | 95 ± 10 | 1.8 ± 0.3 |
| Vehicle Control | Prefrontal Cortex | Serotonin 5-HT1A | 80 ± 8 | 2.1 ± 0.4 |
| Cariprazine (Chronic) | Prefrontal Cortex | Serotonin 5-HT1A | 55 ± 7 | 2.3 ± 0.5 |
*p < 0.05 compared to Vehicle Control
Visualizations
Caption: Troubleshooting workflow for addressing decreased Cariprazine efficacy.
Caption: Simplified signaling pathway of Cariprazine at key receptors.
References
- 1. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 2. verywellmind.com [verywellmind.com]
- 3. [The same agent, no response upon restart: tachyphylaxis with psychotropic medications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 5. VRAYLAR® (cariprazine) | Mechanism of Action [vraylarhcp.com]
Technical Support Center: Carprazidil Synthesis Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Carprazidil. Our aim is to facilitate the production of high-purity this compound by addressing common challenges encountered during laboratory and commercial-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the target purity for high-quality this compound, and what are the common impurities?
A high-purity batch of this compound should typically achieve a purity of 99.0% or greater.[1] The most frequently encountered impurity is a "double-condensation impurity."[2][3] Other potential impurities can arise from starting materials, by-products, and degradation products.
Q2: Which analytical method is recommended for assessing the purity of this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most reliable method for determining the purity of this compound.[4] It is effective in separating this compound from its impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), can be used for the identification and characterization of unknown impurities.
Q3: What are the critical parameters for the RP-HPLC method?
Successful analysis of this compound by RP-HPLC depends on several critical parameters. A typical method involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol) and a buffer (such as 0.1% Orthophosphoric acid or ammonium acetate buffer). The detection wavelength is generally set around 217 nm or 253 nm for optimal absorption.
| Parameter | Recommended Setting | Source |
| Column | C18 (e.g., BDS Hypersil™, 250 x 4.6 mm, 5µm) | |
| Mobile Phase | Methanol and 0.1% Orthophosphoric acid (75:25 v/v) or Methanol and Ammonium Acetate Buffer (70:30% v/v, pH 4.8) | |
| Flow Rate | 0.7 mL/min to 1 mL/min | |
| Detection Wavelength | 217 nm or 253 nm | |
| Column Temperature | Ambient or controlled |
Q4: What is a suitable crystallization solvent for purifying this compound?
N-heptane is a commonly used and effective crystallization solvent for precipitating this compound from the reaction mixture, leading to a high-purity solid product. In some procedures, the reaction solvent is first replaced with dichloromethane before the addition of n-heptane to induce crystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Product Purity (<99%)
Possible Causes:
-
Presence of Double-Condensation Impurity: This is a common side-product that can be difficult to remove if formed in significant quantities.
-
Incomplete Reaction: Residual starting materials will contaminate the final product.
-
Inefficient Crystallization: The chosen solvent or conditions may not be optimal for selectively precipitating this compound.
Troubleshooting Steps:
-
Monitor Impurity Formation: Utilize in-process HPLC analysis to monitor the formation of the double-condensation impurity.
-
Optimize Reaction Conditions: Adjust the stoichiometry of reactants and reaction time to minimize the formation of by-products. Some synthesis methods report faster reaction times and smaller impurity sizes.
-
Improve Crystallization:
-
Ensure the reaction solvent is compatible with the crystallization process. If necessary, replace the reaction solvent with dichloromethane before adding n-heptane.
-
Experiment with the temperature and rate of addition of the anti-solvent (n-heptane) to promote the formation of purer crystals.
-
-
Recrystallization: If the initial purity is low, consider recrystallizing the product from a suitable solvent system.
Issue 2: Low Yield
Possible Causes:
-
Sub-optimal Reaction Conditions: The reaction may not be going to completion due to issues with temperature, reaction time, or catalyst.
-
Product Loss During Work-up: Significant amounts of product may be lost during extraction, washing, or filtration steps.
-
Poor Crystallization Efficiency: A portion of the product may remain dissolved in the mother liquor.
Troubleshooting Steps:
-
Reaction Optimization: Review and optimize reaction parameters. A patented method suggests an acylation reaction in the presence of an inorganic base can lead to high yields.
-
Minimize Transfer Losses: Ensure efficient transfer of materials between vessels.
-
Optimize Aqueous Wash: After the reaction, washing the organic phase with water is a crucial step. Ensure proper phase separation to avoid loss of the organic layer.
-
Crystallization Yield: Cool the crystallization mixture to a lower temperature to maximize product precipitation before filtration. Analyze the mother liquor by HPLC to quantify the amount of dissolved product.
Issue 3: Inconsistent RP-HPLC Results
Possible Causes:
-
System Suitability Failure: The HPLC system may not be performing adequately, leading to variations in retention time, peak shape, or area.
-
Improper Sample Preparation: Inaccurate weighing or incomplete dissolution of the sample can lead to erroneous results.
-
Column Degradation: The performance of the C18 column can deteriorate over time.
Troubleshooting Steps:
-
Perform System Suitability Tests: Before running samples, inject a standard solution multiple times to check for consistency in retention time, theoretical plates, and tailing factor. The relative standard deviation (RSD) should be below 2%.
-
Standardize Sample Preparation: Develop and follow a strict protocol for sample preparation, ensuring complete dissolution in the mobile phase or a suitable solvent.
-
Column Maintenance: Regularly flush the column with an appropriate solvent to remove contaminants. If performance degrades, replace the column.
Experimental Protocols
Key Experiment: Synthesis of High-Purity this compound
This protocol is a generalized representation based on published synthesis methods.
Materials:
-
Compound of Formula (I) (precursor)
-
Dimethylcarbamoyl chloride
-
Dichloromethane (reaction solvent)
-
Aqueous solution of an inorganic base (e.g., sodium carbonate, potassium carbonate)
-
N-heptane (crystallization solvent)
Procedure:
-
In a suitable reaction vessel, dissolve the compound of formula (I) in dichloromethane.
-
Add the aqueous solution of the inorganic base.
-
While stirring, add dimethylcarbamoyl chloride to the mixture.
-
Maintain the reaction at a controlled temperature (e.g., 20-50°C) and monitor the reaction progress by HPLC.
-
Once the reaction is complete, separate the organic and aqueous phases.
-
Wash the organic phase with water.
-
Concentrate the organic phase under reduced pressure to remove a portion of the dichloromethane.
-
Add n-heptane to the concentrated solution to induce crystallization.
-
Stir the resulting slurry, then filter the solid product.
-
Dry the filter cake to obtain high-purity this compound.
Key Experiment: Purity Analysis by RP-HPLC
This protocol is based on established analytical methods.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or DAD detector.
-
C18 column (250 x 4.6 mm, 5µm).
Reagents:
-
Methanol (HPLC grade)
-
Orthophosphoric acid or Ammonium acetate
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare the chosen mobile phase, for example, a 75:25 (v/v) mixture of methanol and 0.1% orthophosphoric acid in water. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare working standards by further dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the working standard.
-
Chromatographic Conditions:
-
Set the flow rate to 0.7 mL/min.
-
Set the detection wavelength to 253 nm.
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
-
Data Analysis: Compare the chromatogram of the sample to that of the standard. Calculate the purity of the sample based on the peak areas.
Visualizations
References
- 1. US20210300883A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 2. CN110872262A - Synthesis method of cariprazine - Google Patents [patents.google.com]
- 3. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 4. japtronline.com [japtronline.com]
Technical Support Center: Quantifying Carprazidil Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Carprazidil and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound and its metabolites?
A1: The main challenges stem from the low concentrations of the analytes in complex biological matrices, potential matrix effects, and the need for highly sensitive and selective analytical methods.[1] Additionally, the structural similarity between this compound and its metabolites can pose chromatographic separation challenges. The extensive metabolism of this compound primarily through CYP3A4 and to a lesser extent CYP2D6 results in the formation of active metabolites DCAR and DDCAR, which also require accurate quantification to understand the overall pharmacological effect.[2][3]
Q2: Which analytical methods are most suitable for the quantification of this compound and its metabolites?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometric detection is a commonly used technique.[4][5] For higher sensitivity and selectivity, especially in complex biological matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. High-performance thin-layer chromatography (HPTLC) has also been explored for the determination of this compound in pharmaceutical dosage forms.
Q3: What are the key validation parameters to consider for a bioanalytical method for this compound?
A3: According to ICH guidelines, key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), recovery, and stability. It is crucial to assess these parameters to ensure the reliability and robustness of the analytical method.
Q4: How do the metabolites of this compound contribute to its overall activity?
A4: The major metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), are pharmacologically active and have profiles similar to the parent compound. DDCAR is the most prominent moiety at steady state and contributes significantly to the total drug exposure. Therefore, accurate quantification of both the parent drug and these active metabolites is essential for pharmacokinetic and pharmacodynamic studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound and its metabolites.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Optimize the mobile phase pH to ensure the analyte is in a single ionic form. For this compound, which is a basic compound, a slightly acidic mobile phase can improve peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Contaminated or degraded column. | Wash the column with a strong solvent, or if necessary, replace the column. | |
| Low Sensitivity/Poor Signal-to-Noise | Suboptimal mass spectrometry parameters. | Optimize MS parameters such as spray voltage, gas flows, and collision energy for each analyte (this compound, DCAR, and DDCAR). |
| Inefficient extraction from the biological matrix. | Evaluate different sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to improve recovery. | |
| Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. Dilute the sample if possible. Optimize the chromatographic separation to separate analytes from interfering matrix components. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a gradient elution program if necessary to improve reproducibility. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction. | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. | |
| Interference from Endogenous Components | Insufficient chromatographic separation. | Optimize the mobile phase gradient, try a different column chemistry (e.g., C18, phenyl-hexyl), or adjust the flow rate. |
| Inadequate sample cleanup. | Employ a more rigorous sample preparation method, such as solid-phase extraction, to remove interfering substances. |
Experimental Protocols
Sample Protocol: Quantification of this compound in Human Plasma using RP-HPLC
This protocol is a representative example based on published methodologies. Researchers should optimize the parameters for their specific instrumentation and experimental needs.
1. Materials and Reagents:
-
This compound Hydrochloride reference standard
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
2. Chromatographic Conditions:
-
Instrument: HPLC with a UV-Vis or DAD detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 0.1% Orthophosphoric acid (75:25 v/v)
-
Flow Rate: 0.7 mL/min
-
Detection Wavelength: 253 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound HCl and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation (Protein Precipitation):
-
To 0.5 mL of human plasma in a microcentrifuge tube, add 1.0 mL of methanol.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for an RP-HPLC method for the quantification of this compound.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.053 µg/mL |
| Limit of Quantification (LOQ) | 0.160 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for bioanalysis.
References
Adjusting experimental protocols for Carprazidil's half-life
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the pharmacokinetic properties of Cariprazine, specifically focusing on the determination of its half-life.
Frequently Asked Questions (FAQs)
Q1: What is the expected plasma half-life of Cariprazine and its major metabolites?
A1: Cariprazine and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), are characterized by long half-lives.[1] The terminal half-life of Cariprazine ranges from 2 to 4 days.[2] Its active metabolites have even longer half-lives, with the effective half-life of the total active components being approximately one week.[3][4]
Q2: Which cytochrome P450 (CYP) enzymes are primarily responsible for Cariprazine metabolism?
A2: Cariprazine is extensively metabolized by CYP3A4, and to a lesser extent, by CYP2D6.[1] These enzymes are responsible for the formation of the active metabolites, DCAR and DDCAR.
Q3: How do the active metabolites of Cariprazine influence its overall pharmacokinetic profile?
A3: The major active metabolites, DCAR and DDCAR, have in vitro receptor binding profiles similar to the parent drug and contribute significantly to the overall clinical effect. Due to their long half-lives, particularly DDCAR, these metabolites accumulate in plasma and are a key consideration in the overall pharmacokinetic and pharmacodynamic profile of Cariprazine treatment.
Q4: Are there known factors that can influence Cariprazine's half-life in experimental subjects?
A4: While patient characteristics such as weight, sex, and race have been identified as statistically significant predictors of pharmacokinetic parameters, the resulting differences in exposure are not considered large enough to necessitate dose adjustments. Creatinine clearance and CYP2D6 metabolizer status were not found to be statistically significant predictors of drug clearance.
Troubleshooting Guide
Issue 1: Observed half-life is significantly shorter than reported values.
| Possible Cause | Troubleshooting Step |
| Incorrect sampling time points. | Ensure that blood samples are collected over a sufficiently long period to capture the terminal elimination phase, given the long half-lives of Cariprazine and its metabolites. |
| Induction of metabolizing enzymes. | Consider the co-administration of other drugs or substances that may induce CYP3A4 activity, leading to accelerated metabolism. Review the dosing history of the experimental subjects for any potential inducers. |
| Analytical method inaccuracies. | Verify the specificity and sensitivity of the analytical method (e.g., LC-MS/MS) to accurately quantify Cariprazine and its metabolites in the plasma matrix. |
Issue 2: High variability in half-life measurements between subjects.
| Possible Cause | Troubleshooting Step |
| Genetic polymorphisms in CYP enzymes. | While CYP2D6 status was not found to be a significant predictor in one population pharmacokinetic analysis, consider genotyping subjects for CYP3A4 and CYP2D6 polymorphisms, as variations could contribute to inter-individual differences in metabolism. |
| Differences in subject physiology. | Ensure that subjects are appropriately matched for age, weight, and health status. Document any concurrent medications or dietary habits that could influence drug metabolism. |
| Inconsistent sample handling and storage. | Standardize procedures for blood collection, processing, and storage to minimize pre-analytical variability. Ensure samples are stored at the appropriate temperature to prevent degradation. |
Issue 3: Difficulty in quantifying the didesmethyl-cariprazine (DDCAR) metabolite.
| Possible Cause | Troubleshooting Step |
| Insufficient assay sensitivity. | Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ) sufficient to detect the expected concentrations of DDCAR, which may be lower than the parent drug at early time points. |
| Delayed formation of the metabolite. | DDCAR is formed from the metabolism of DCAR. Ensure that the sampling schedule extends long enough to capture the formation and elimination of this secondary metabolite. |
| Metabolite instability. | Evaluate the stability of DDCAR in the biological matrix under the collection and storage conditions used in the study. |
Data Presentation
Table 1: Summary of Terminal Half-Life Data for Cariprazine and its Active Metabolites
| Compound | Terminal Half-Life (t½) |
| Cariprazine | 31.6 to 68.4 hours |
| Desmethyl-cariprazine (DCAR) | 29.7 to 37.5 hours |
| Didesmethyl-cariprazine (DDCAR) | 314 to 446 hours |
Note: The effective half-life of the total active moieties is approximately 1 week.
Experimental Protocols
Protocol 1: In Vivo Half-Life Determination in a Rodent Model
-
Animal Model: Male Wistar rats (n=3-5 per group).
-
Drug Administration: Administer a single oral (p.o.) or intravenous (i.v.) dose of Cariprazine (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours post-dose).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of Cariprazine and its metabolites (DCAR and DDCAR) in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the terminal half-life (t½) and other pharmacokinetic parameters using non-compartmental or compartmental analysis with appropriate software.
Visualizations
References
Technical Support Center: Managing Drug-Induced Reflex Tachycardia in Preclinical Studies
Disclaimer: Initial searches for "Carprazidil" did not yield specific cardiovascular or pharmacological data. It is presumed this may be a novel compound or a misspelling of an existing drug. The likely intended drug, Cariprazine (Vraylar®), is an atypical antipsychotic that is not primarily a vasodilator and is not associated with clinically significant reflex tachycardia in most studies. Pooled data indicate that cardiovascular parameters, including heart rate and blood pressure, show minimal changes compared to placebo.[1][2]
Therefore, this technical support guide provides a comprehensive framework for minimizing vasodilator-induced reflex tachycardia in a research setting. The principles, protocols, and troubleshooting steps outlined here are broadly applicable to any compound that lowers arterial blood pressure and elicits a compensatory heart rate increase. We will use well-documented vasodilators like hydralazine and prazosin as examples to illustrate the experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is reflex tachycardia and why does it occur with vasodilator compounds?
A1: Reflex tachycardia is a compensatory increase in heart rate that occurs in response to a drop in blood pressure (hypotension).[3] When a vasodilator drug like hydralazine relaxes the smooth muscle of arterioles, it causes a decrease in peripheral vascular resistance and a subsequent fall in mean arterial pressure.[4][5] This pressure change is detected by baroreceptors in the aortic arch and carotid sinuses. In response, the baroreceptor reflex triggers a decrease in parasympathetic (vagal) tone and a significant increase in sympathetic nervous system outflow to the heart. This sympathetic discharge leads to an increased heart rate (chronotropy) and force of contraction (inotropy) in an attempt to restore normal blood pressure.
Q2: My compound is causing significant tachycardia in my animal model. How can I mitigate this to study its primary effects?
A2: The most common and effective strategy is the co-administration of a beta-adrenergic receptor blocker (beta-blocker). Beta-blockers, such as propranolol or metoprolol, specifically block the effects of the sympathetic nervous system on the heart's β1-adrenergic receptors. This action directly counteracts the mechanism of reflex tachycardia by preventing the increase in heart rate and contractility, allowing for the investigation of the vasodilator's effects without the confounding hemodynamic response.
Q3: Which beta-blocker should I choose for my study?
A3: The choice depends on the specific research question.
-
Non-selective beta-blockers (e.g., Propranolol) block both β1 and β2 receptors. They are effective at preventing tachycardia but can also affect other systems.
-
Cardioselective (β1-selective) beta-blockers (e.g., Metoprolol, Atenolol) primarily target the β1 receptors in the heart. This selectivity can be advantageous for minimizing off-target effects, such as bronchoconstriction (a β2-mediated effect). For most studies focused on negating reflex tachycardia, a β1-selective blocker is a suitable first choice.
Q4: Will administering a beta-blocker affect the baseline blood pressure in my animal model?
A4: Yes, beta-blockers can lower baseline blood pressure and heart rate on their own by reducing cardiac output. It is crucial to perform dose-response studies for the beta-blocker alone to establish a dose that effectively blunts reflex tachycardia without causing excessive hypotension or bradycardia, which could confound the results of your primary compound investigation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Inconsistent or no reflex tachycardia observed after vasodilator administration. | 1. Anesthesia Level: Deep anesthesia can suppress the baroreflex arc. 2. Animal Strain/Health: Some strains may have a less robust reflex response. Underlying health issues can also affect cardiovascular reflexes. 3. Drug Dose: The dose of the vasodilator may be insufficient to cause a significant drop in blood pressure. | 1. Monitor Anesthesia: If using an anesthetized model, ensure the plane of anesthesia is stable and not too deep. Consider a conscious, freely moving animal model for more physiologically relevant data. 2. Review Model: Confirm the suitability of the chosen animal model and ensure animals are healthy. 3. Dose-Response: Conduct a dose-response study for your vasodilator to identify a dose that reliably induces hypotension. |
| Beta-blocker co-administration does not adequately suppress tachycardia. | 1. Insufficient Beta-Blocker Dose: The dose may be too low to achieve adequate β1-receptor blockade. 2. Timing of Administration: The beta-blocker may not have reached peak effect when the vasodilator was administered. 3. Pharmacokinetic Interaction: Potential for unforeseen drug-drug interactions affecting bioavailability. | 1. Beta-Blocker Dose-Response: Perform a dose-ranging study for the beta-blocker against a standard tachycardic challenge (e.g., isoproterenol infusion) to find an effective blocking dose. 2. Optimize Dosing Window: Administer the beta-blocker prior to the vasodilator, allowing sufficient time to reach peak plasma concentration (e.g., 30-60 minutes for many common agents). 3. Consult Literature: Review literature for known interactions between your compound class and beta-blockers. |
| Excessive hypotension or bradycardia observed with combination therapy. | 1. Additive Hypotensive Effects: Both the vasodilator and the beta-blocker are lowering blood pressure. 2. Excessive Beta-Blocker Dose: The dose of the beta-blocker is too high, causing significant negative chronotropic and inotropic effects. | 1. Reduce Vasodilator Dose: In the presence of a beta-blocker, a lower dose of the vasodilator may be sufficient. 2. Titrate Beta-Blocker Dose: Lower the dose of the beta-blocker to the minimum effective dose required to control heart rate. Refer to your dose-response studies. |
Experimental Protocols & Data
Protocol 1: Induction and Measurement of Reflex Tachycardia in Conscious Rats
This protocol describes a standard method for evaluating the hemodynamic effects of a test vasodilator.
Objective: To measure the change in mean arterial pressure (MAP) and heart rate (HR) following administration of a vasodilator (e.g., Prazosin) in conscious, normotensive rats.
Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (250-350g) are surgically instrumented with a catheter in the femoral artery for direct blood pressure measurement and a catheter in the femoral vein for drug administration. Animals are allowed to recover for at least 24-48 hours post-surgery.
-
Acclimatization: On the day of the experiment, animals are placed in a recording chamber and allowed to acclimate for at least 30-60 minutes until blood pressure and heart rate are stable.
-
Baseline Recording: The arterial catheter is connected to a pressure transducer, and baseline MAP and HR are recorded continuously for a 15-30 minute period.
-
Drug Administration: The test vasodilator is administered via the venous catheter. For example, Prazosin can be administered subcutaneously at 1 mg/kg.
-
Post-Dose Monitoring: MAP and HR are continuously recorded for at least 60-120 minutes post-administration to capture the peak response. The peak drop in MAP and the corresponding peak increase in HR are determined for each animal.
Protocol 2: Mitigation of Reflex Tachycardia with a Beta-Blocker
Objective: To demonstrate the attenuation of vasodilator-induced reflex tachycardia by pre-treatment with a beta-blocker (e.g., Propranolol).
Methodology:
-
Animal Preparation & Acclimatization: As described in Protocol 1.
-
Group Allocation: Animals are divided into at least two groups: Vehicle + Vasodilator and Beta-Blocker + Vasodilator.
-
Pre-treatment:
-
Group 1 (Control): Receives a vehicle control (e.g., saline) subcutaneously.
-
Group 2 (Test): Receives a beta-blocker. For example, Propranolol can be administered subcutaneously at 1 or 3 mg/kg.
-
-
Waiting Period: A waiting period of 30-60 minutes is observed to allow the beta-blocker to take effect.
-
Vasodilator Administration: All animals receive the vasodilator as determined in Protocol 1 (e.g., Prazosin 1 mg/kg, s.c.).
-
Post-Dose Monitoring: MAP and HR are continuously recorded. The peak changes are compared between the control and beta-blocker pre-treated groups.
Summary of Expected Quantitative Data
The following table summarizes representative data from a study investigating prazosin-induced tachycardia and its attenuation by propranolol in conscious normotensive rats.
| Treatment Group | N | Change in MAP (mmHg) | Change in HR (beats/min) |
| Prazosin (1 mg/kg) | 8 | ↓ 25 ± 3 | ↑ 80 ± 10 |
| Propranolol (3 mg/kg) + Prazosin (1 mg/kg) | 6 | ↓ 30 ± 4 | ↑ 15 ± 5* |
*Indicates a significant attenuation of the tachycardic response compared to Prazosin alone.
Signaling Pathways and Workflows
The following diagrams illustrate the key physiological pathway and a typical experimental workflow.
Caption: Signaling pathway of vasodilator-induced reflex tachycardia.
Caption: Experimental workflow for assessing reflex tachycardia mitigation.
References
Validation & Comparative
A Comparative Analysis of Direct-Acting Vasodilators
It is important to note that the requested topic, "Carprazidil," appears to be a misspelling of "Cariprazine." Cariprazine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Its primary mechanism of action involves modulating dopamine and serotonin receptors in the central nervous system. In contrast, direct-acting vasodilators work directly on the smooth muscle of blood vessels to cause relaxation and widening of the vessels, leading to a decrease in blood pressure.
This guide will, therefore, focus on a comparison of established direct-acting vasodilators, namely Minoxidil and Hydralazine, for which extensive experimental data are available.
Introduction to Direct-Acting Vasodilators
Direct-acting vasodilators are a class of antihypertensive agents that induce relaxation of vascular smooth muscle, independent of autonomic nervous system receptors. This leads to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure. These agents are typically reserved for moderate to severe hypertension that is refractory to other treatments due to their potent effects and potential for significant side effects.
Comparative Efficacy and Hemodynamics
A key aspect of comparing direct-acting vasodilators is their effect on hemodynamic parameters. The following table summarizes data from a comparative study between Minoxidil and another direct-acting vasodilator, this compound, which is structurally and functionally similar to Minoxidil.
| Parameter | Initial Value | After this compound | After Minoxidil |
| Supine Blood Pressure (mmHg) | 189/113 | 149/95 (-18%) | 154/95 (-17%) |
| Upright Blood Pressure (mmHg) | 167/113 | 138/95 (-17%) | 141/96 (-15%) |
| Heart Rate | Not specified | Minimally increased | Minimally increased |
| Plasma Norepinephrine | Not specified | Minimally increased | Minimally increased |
| Plasma Renin Activity | Not specified | Slightly increased | Slightly increased |
Data from a crossover study involving 18 hypertensive patients. Mean final dose for this compound was 88 mg and for Minoxidil was 20 mg, each administered for an average of 5-6 months.[1]
Mechanism of Action and Signaling Pathways
The vasodilatory effects of these agents are mediated through distinct cellular signaling pathways.
Minoxidil: Minoxidil is a pro-drug that is converted to its active form, minoxidil sulfate. Its primary mechanism involves the opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.
Hydralazine: The precise mechanism of Hydralazine is not fully elucidated, but it is known to interfere with calcium metabolism in vascular smooth muscle.
Adverse Effect Profile
The potent vasodilatory effects of these drugs can lead to a range of side effects, primarily due to reflex sympathetic activation and fluid retention.
| Adverse Effect | This compound | Minoxidil | Hydralazine |
| Sodium and Water Retention | Yes | Yes | Yes |
| Reflex Tachycardia | Yes | Yes | Yes |
| Hypertrichosis | Yes | Yes | No |
| Lupus-like Syndrome | No | No | Yes (dose-dependent) |
| Headache | Not specified | Common | Common |
| Nausea and Vomiting | Not specified | Common | Common |
Qualitative side effect data compiled from multiple sources.[1]
Experimental Protocols
The evaluation of vasodilator efficacy typically involves controlled clinical trials with specific experimental protocols.
Crossover Clinical Trial for Efficacy Comparison
A common design to compare two active treatments is a crossover study.
Objective: To compare the antihypertensive efficacy and side effect profile of this compound and Minoxidil in patients with moderate to severe hypertension inadequately controlled by other medications.
Methodology:
-
Patient Selection: Eighteen patients with diagnosed hypertension, whose blood pressure was not adequately controlled with a combination of 2 to 4 other antihypertensive drugs, were enrolled.
-
Washout Period: Existing vasodilator medications were withdrawn.
-
Treatment Phase 1: Patients were randomly assigned to receive either this compound or Minoxidil for an average period of 5-6 months. Doses were titrated to achieve target blood pressure. Concomitant diuretic and beta-blocker therapy was adjusted as needed to manage fluid retention and reflex tachycardia.
-
Washout Period: A washout period followed the first treatment phase.
-
Treatment Phase 2 (Crossover): Patients who initially received this compound were switched to Minoxidil, and vice versa, for another 5-6 month period.
-
Data Collection: Supine and upright blood pressure, heart rate, body weight, and blood volume were measured at baseline and throughout the treatment periods. Blood samples were collected to measure plasma norepinephrine, renin, aldosterone, and epinephrine.
-
Side Effect Monitoring: Patients were monitored for the occurrence of adverse effects such as hypertrichosis, edema, and other drug-related symptoms.
Conclusion
Direct-acting vasodilators like Minoxidil and Hydralazine are potent antihypertensive agents that offer significant blood pressure reduction in patients with resistant hypertension. Their use, however, is often accompanied by side effects stemming from their powerful vasodilatory action, necessitating careful patient monitoring and often, the use of concomitant medications to counteract these effects. The choice between these agents depends on the individual patient's clinical characteristics and tolerance to specific side effects. The available data suggests that this compound, a less common vasodilator, has a similar efficacy and side effect profile to Minoxidil.
References
Comparative analysis of Carprazidil and Minoxidil
A comparative analysis between Carprazidil and Minoxidil, as requested, cannot be provided at this time. Extensive searches for "this compound" have yielded no relevant information in the context of hair loss treatment or any other medical application. The search results consistently misidentified the query as "Cariprazine," an antipsychotic medication unrelated to the therapeutic area of hair growth.
This lack of available data on this compound, including its chemical structure, mechanism of action, and any clinical or experimental data, makes a direct comparison with the well-documented hair loss treatment, Minoxidil, impossible.
Minoxidil: A Comprehensive Overview
While a comparative analysis is not feasible, we can provide a detailed overview of Minoxidil for researchers, scientists, and drug development professionals.
Chemical Structure and Mechanism of Action:
Minoxidil is a piperidino-pyrimidine derivative. Its chemical formula is C₉H₁₅N₅O.[1][2] Initially developed as an oral medication for hypertension, its hair growth-promoting properties were discovered as a side effect.[3]
The precise mechanism of action for topical Minoxidil in promoting hair growth is not fully understood, but it is known to be a potent vasodilator and a potassium channel opener.[4][5] Its active form, minoxidil sulfate, is a metabolite converted by the sulfotransferase enzyme SULT1A1 in the hair follicles. The efficacy of Minoxidil is linked to the activity of this enzyme.
Key proposed mechanisms include:
-
Vasodilation: By widening blood vessels, Minoxidil may improve blood flow and the delivery of oxygen and nutrients to the hair follicles.
-
Potassium Channel Opening: As an ATP-sensitive potassium channel (KATP) opener, Minoxidil may hyperpolarize cell membranes, which could stimulate hair follicle activity.
-
Prolongation of Anagen Phase: Minoxidil is believed to shorten the telogen (resting) phase and prolong the anagen (growth) phase of the hair cycle, leading to thicker and longer hairs.
-
Stimulation of Growth Factors: It may stimulate the production of Vascular Endothelial Growth Factor (VEGF), which is involved in the formation of new blood vessels.
-
Wnt/β-catenin Signaling: Minoxidil may also act as an inducer of the Wnt/β-catenin signaling pathway, which plays a crucial role in hair follicle development and regeneration.
Signaling Pathway of Minoxidil in Hair Follicle Stimulation
Caption: Signaling pathway of Minoxidil in promoting hair growth.
Quantitative Data from Minoxidil Clinical Trials
The following tables summarize data from various clinical trials on Minoxidil for the treatment of androgenetic alopecia (AGA).
Table 1: Efficacy of Topical Minoxidil in Men with AGA
| Study/Parameter | 5% Minoxidil | 2% Minoxidil | Placebo | Duration | Key Finding |
| Change in Non-Vellus Hair Count | Significantly superior | Superior to placebo | - | 48 weeks | 5% Minoxidil showed 45% more hair regrowth than 2% Minoxidil. |
| Patient Rating of Scalp Coverage | Significantly superior | Superior to placebo | - | 48 weeks | Earlier response with 5% Minoxidil. |
| Investigator Rating of Scalp Coverage | Significantly superior | Superior to placebo | - | 48 weeks | 5% Minoxidil was clearly superior. |
Table 2: Efficacy of Oral Minoxidil
| Study/Parameter | Oral Minoxidil Dose | Comparator | Duration | Key Finding |
| Male AGA | 5 mg/day | Topical 5% & 2% Minoxidil | 6 months | Significantly more effective than topical solutions. |
| Female Pattern Hair Loss (FPHL) | 0.5-5 mg/day | Not specified | - | Safe and effective at low doses. |
Experimental Protocols
Detailed experimental protocols for key experiments cited in the literature are extensive. For specific methodologies, researchers are encouraged to consult the primary research articles. A generalized workflow for a clinical trial evaluating the efficacy of a topical hair growth treatment is provided below.
Experimental Workflow for a Randomized Controlled Trial of a Topical Hair Growth Agent
References
Validating the HDL-Modulating Effects of Cariprazine: A Comparative Guide
An initial search for "Carprazidil" did not yield specific information on its effects on High-Density Lipoprotein (HDL) cholesterol. The available scientific literature points to "Cariprazine," an atypical antipsychotic, which has been studied for its metabolic effects, including changes in HDL levels. This guide will, therefore, focus on validating the HDL-modulating effects of Cariprazine in comparison to other agents known to influence HDL cholesterol.
This guide provides a comparative analysis of Cariprazine's effects on HDL cholesterol alongside other HDL-modulating agents. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of experimental data and methodologies.
Comparative Analysis of HDL-Modulating Agents
The following table summarizes the quantitative data on the effects of Cariprazine and other pharmacological agents on HDL cholesterol levels.
| Drug Class | Agent(s) | Dosage | Study Population | Change in HDL-C | Other Lipid Effects | Citation(s) |
| Atypical Antipsychotic | Cariprazine | 1.5 - 3.0 mg/day | Patients with bipolar I depression | Mean changes were low and generally comparable among groups; mean weight increases were ≤0.5 kg for all groups. | In a separate study comparing aripiprazole and olanzapine, long-term aripiprazole treatment was associated with improvements in lipid profiles. | [1] |
| Atypical Antipsychotic | Aripiprazole | 15–30 mg/day | Patients with schizophrenia | Associated with improvements in lipid profiles. | Mean change from baseline in non-HDL-C at 52 weeks was -8.1 mg/dL. Median change from baseline in TG:HDL-C ratio at 52 weeks was -0.62. | [2] |
| Atypical Antipsychotic | Olanzapine | 5–20 mg/day | Patients with schizophrenia | Associated with no improvement or worsening of lipid profiles. | Mean change from baseline in non-HDL-C at 52 weeks was +12.2 mg/dL. Median change from baseline in TG:HDL-C ratio at 52 weeks was +0.24. | [2] |
| Nicotinic Acid | Niacin | 750 mg - 1.5 g/day | High-risk individuals with isolated low HDL-C | Significant increase of 8.10% to 12.41%. | Most effective in reducing the 10-year CHD risk percentage. | [3] |
| Fibrates | Fenofibrate | 160 - 320 mg/day | High-risk individuals with isolated low HDL-C | Significant increase of 3.85% to 6.24%. | Also effective in reducing CHD risk, but less so than niacin. | [3] |
| Statins | Atorvastatin | 10 - 20 mg/day | High-risk individuals with isolated low HDL-C | Non-significant increase of 0.13% to 0.51%. | No significant effect on raising HDL-C in this study population. | |
| CETP Inhibitors | Anacetrapib | Not specified | Not specified | 104% increase in HDL-C. | Reduction of 17 mg/dl of non-HDL-C. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for validating and comparing the findings.
Cariprazine in Bipolar I Depression (Phase 3 Study)
-
Study Design: A double-blind, placebo-controlled Phase 3 study.
-
Participants: Adults with a diagnosis of bipolar I depression.
-
Intervention: Patients were randomized to receive either cariprazine (1.5 mg/day or 3.0 mg/day) or a placebo. The 3.0 mg/day group started with 1.5 mg/day for the first two weeks.
-
Duration: 6 weeks.
-
Primary Efficacy Endpoint: Change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline.
-
Safety and Tolerability Assessments: Included monitoring of treatment-emergent adverse events and changes in metabolic parameters, including HDL cholesterol.
Comparative Study of Aripiprazole and Olanzapine
-
Study Design: A post-hoc analysis of pooled data from three randomized, long-term (26- or 52-week) clinical studies.
-
Participants: Patients with schizophrenia.
-
Intervention: Patients were randomized to receive either olanzapine (5–20 mg/day) or aripiprazole (15–30 mg/day).
-
Data Collection: Fasting laboratory data were used to determine non-HDL-C levels (total cholesterol minus HDL-C) and the triglyceride to HDL-C ratio (TG:HDL-C).
-
Statistical Analysis: Analysis of covariance was used to analyze the change from baseline in non-HDL-C levels, with treatment as the main effect and baseline non-HDL-C as a covariate. The Kruskal-Wallis test was used to assess differences in median changes from baseline in TG:HDL-C ratios.
Pharmacological Measures to Increase HDL-C in North Indians
-
Study Design: A randomized study.
-
Participants: 200 individuals with coronary heart disease (CHD) equivalent risk and isolated low HDL-C.
-
Intervention: Participants were randomly assigned to receive atorvastatin (10 mg/day), micronized fenofibrate (160 mg/day), or niacin-extended release (750 mg/day). After 6 weeks, the dosages were doubled.
-
Duration: 12 weeks.
-
Assessment: Lipid values were assessed at baseline and after 12 weeks of treatment.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate relevant biological pathways and experimental processes.
Caption: The Reverse Cholesterol Transport (RCT) pathway.
Caption: A typical clinical trial workflow for lipid-modifying drugs.
Concluding Remarks
The available data suggests that while some atypical antipsychotics like olanzapine may negatively impact lipid profiles, others such as aripiprazole may have a more favorable or even beneficial effect. The data on Cariprazine from the reviewed study indicates minimal and comparable changes in metabolic parameters, including weight, when compared to placebo. In contrast, agents like niacin and fibrates have demonstrated significant HDL-raising capabilities. However, it is crucial to note that the therapeutic benefit of pharmacologically increasing HDL levels is a subject of ongoing debate, with several large clinical trials of HDL-raising drugs failing to show a reduction in cardiovascular events. Therefore, the clinical significance of modest HDL changes with agents like Cariprazine should be interpreted with caution and in the broader context of the patient's overall metabolic health and the primary indication for the medication. Further research is warranted to fully elucidate the long-term metabolic effects of Cariprazine.
References
- 1. Efficacy and safety of cariprazine in bipolar I depression: A double‐blind, placebo‐controlled phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Non-high-density Lipoprotein Cholesterol Levels and Triglyceride/High-density Lipoprotein Cholesterol Ratios among Patients Randomized to Aripiprazole versus Olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological measures to increase HDL-C among high risk isolated low HDL cases: A randomized study amongst north Indians - PMC [pmc.ncbi.nlm.nih.gov]
Carprazidil's efficacy compared to established antihypertensives
A Comparative Analysis of Established Antihypertensive Agents
An important note on the requested topic: Information regarding a specific antihypertensive agent named "Carprazidil" is not available in the current scientific literature. It is possible that this name is a misspelling of an existing medication or a drug candidate not yet widely documented. The following guide, therefore, provides a comprehensive comparison of well-established classes of antihypertensive drugs, namely beta-blockers, ACE inhibitors, and calcium channel blockers, to fulfill the core request for a comparative guide on antihypertensive efficacy for a scientific audience.
This guide synthesizes data from numerous clinical trials to offer a comparative overview of the efficacy, mechanisms of action, and experimental considerations for these cornerstone therapies in the management of hypertension.
Comparative Efficacy of Established Antihypertensives
The primary goal of antihypertensive therapy is the reduction of blood pressure to mitigate the risk of cardiovascular events. While individual patient responses can vary, large-scale clinical trials have established the general efficacy of major antihypertensive drug classes.
Quantitative Comparison of Blood Pressure Reduction
The following table summarizes the typical systolic blood pressure (SBP) and diastolic blood pressure (DBP) reductions observed with monotherapy from different classes of antihypertensive agents. It is important to note that the actual efficacy can be influenced by patient characteristics such as age, ethnicity, and co-morbidities.
| Drug Class | Example Agents | Typical SBP Reduction (mmHg) | Typical DBP Reduction (mmHg) | Key Considerations |
| ACE Inhibitors | Lisinopril, Ramipril, Benazepril | 10 - 15 | 8 - 10 | Often a first-line treatment, particularly for patients with diabetes or heart failure.[1][2][3] |
| Beta-Blockers | Metoprolol, Atenolol, Propranolol | 10 - 15 | 8 - 10 | Recommended for patients with coronary artery disease or heart failure; no longer a universal first-line choice.[4][5] |
| Calcium Channel Blockers | Amlodipine, Nifedipine, Diltiazem | 10 - 15 | 8 - 10 | Particularly effective in older patients and those of African ethnicity. |
| Thiazide Diuretics | Hydrochlorothiazide, Chlorthalidone | 10 - 15 | 8 - 10 | A foundational therapy, often used in combination with other agents. |
Data synthesized from multiple meta-analyses and large-scale clinical trials. The exact blood pressure reduction can vary based on the specific drug, dosage, and patient population.
Mechanisms of Action: A Comparative Overview
The distinct mechanisms by which these drug classes lower blood pressure are crucial for understanding their selection for different patient profiles and their potential side effects.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by ACE inhibitors and beta-blockers.
DOT script for ACE Inhibitor Mechanism of Action
Caption: Mechanism of Action for ACE Inhibitors.
DOT script for Beta-Blocker Mechanism of Action
Caption: Mechanism of Action for Beta-Blockers.
Experimental Protocols in Antihypertensive Clinical Trials
The evaluation of new antihypertensive drugs follows rigorous and standardized clinical trial protocols to ensure the safety and efficacy of the investigational product.
Key Components of a Phase III Antihypertensive Clinical Trial
A typical Phase III clinical trial protocol for a new antihypertensive agent would include the following key elements:
-
Study Design: Generally, a randomized, double-blind, active-controlled, parallel-group design is employed. An active comparator, such as a well-established antihypertensive, is used to demonstrate non-inferiority or superiority.
-
Participant Selection:
-
Inclusion Criteria: Adults with a diagnosis of essential hypertension (e.g., systolic blood pressure ≥ 140 mmHg or diastolic blood pressure ≥ 90 mmHg). Participants may have specific comorbidities depending on the trial's focus.
-
Exclusion Criteria: Secondary hypertension, severe renal impairment, recent cardiovascular events, and contraindications to the study medications.
-
-
Intervention: Participants are randomized to receive either the investigational drug or the active comparator. Doses may be titrated over an initial period to achieve a target blood pressure.
-
Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in seated trough cuff blood pressure (systolic and diastolic) after a specified treatment period (e.g., 12 weeks).
-
Secondary Endpoints: These may include the proportion of patients achieving a target blood pressure, changes in 24-hour ambulatory blood pressure monitoring, and assessment of target organ damage.
-
Safety and Tolerability: Assessed through the monitoring of adverse events, laboratory tests (e.g., serum creatinine, potassium), and vital signs.
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial evaluating a new antihypertensive agent.
DOT script for Antihypertensive Clinical Trial Workflow
Caption: Generalized Experimental Workflow for an Antihypertensive Clinical Trial.
Conclusion
The selection of an antihypertensive agent is a multifactorial decision that considers not only the efficacy in blood pressure reduction but also the patient's comorbidities, potential side effects, and the drug's mechanism of action. While ACE inhibitors, beta-blockers, and calcium channel blockers demonstrate comparable efficacy in lowering blood pressure for the general population with hypertension, their distinct pharmacological profiles allow for tailored therapeutic strategies. Future research and the development of novel antihypertensive agents will continue to refine the approach to managing this prevalent and critical cardiovascular risk factor.
References
- 1. ACE Inhibitors vs. Beta Blockers: What Do They Do? - GoodRx [goodrx.com]
- 2. ACE inhibitors vs. beta blockers: Which hypertension drug is right for you? [singlecare.com]
- 3. ACE Inhibitors vs. Beta Blockers: Side Effects & Medication List [medicinenet.com]
- 4. ACE Inhibitors vs. Beta Blockers: How Do They Differ? [verywellhealth.com]
- 5. Comparison of beta-blockade and ACE inhibitors in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Carprazidil's effects in different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical effects of cariprazine, an atypical antipsychotic, across various animal species. The document focuses on its efficacy in models of psychiatric disorders, its pharmacological profile, and a direct comparison with the established antipsychotic, risperidone. All quantitative data is presented in structured tables, and detailed experimental methodologies for key studies are provided.
Mechanism of Action
Cariprazine's therapeutic effects are thought to be mediated through a combination of partial agonist activity at central dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[1] It exhibits a high affinity for the dopamine D3 receptor, which is believed to contribute to its efficacy against negative and cognitive symptoms of schizophrenia.[1][2]
References
A Comparative Analysis of the In Vitro and In Vivo Effects of Cariprazine
For Researchers, Scientists, and Drug Development Professionals
Cariprazine, an atypical antipsychotic, has demonstrated a unique pharmacological profile with distinct in vitro and in vivo effects. This guide provides a comprehensive comparison of its activity, supported by experimental data, to offer researchers and clinicians a thorough understanding of its therapeutic actions.
In Vitro Effects of Cariprazine
Cariprazine's in vitro profile is characterized by its high affinity and partial agonist activity at dopamine D2 and D3 receptors, with a notable preference for the D3 subtype. It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[1][2][3] The binding affinities (Ki) of cariprazine and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), at various human and rat receptors are summarized below.
Receptor Binding Affinity
| Receptor | Cariprazine Ki (nM) | DCAR Ki (nM) | DDCAR Ki (nM) | Reference |
| Dopamine Receptors | ||||
| Human D2L | 0.49 | 1.1 | 0.57 | [4] |
| Human D2S | 0.69 | - | - | [5] |
| Human D3 | 0.085 | 0.2 | 0.19 | |
| Rat D2 | ~10 | - | - | |
| Rat D3 | ~0.63 | - | - | |
| Serotonin Receptors | ||||
| Human 5-HT1A | 2.6 | 6.2 | 2.5 | |
| Human 5-HT2A | 18.8 | 30 | 19 | |
| Human 5-HT2B | 0.58 | 1.9 | 1.0 | |
| Human 5-HT2C | 134 | 186 | 372 | |
| Other Receptors | ||||
| Histamine H1 | 23.2 | 45 | 41 | |
| Adrenergic α1A | 155 | 120 | 123 |
Lower Ki values indicate higher binding affinity.
Functional Activity
In functional assays, cariprazine and its metabolites act as partial agonists at D2 and D3 receptors. At the 5-HT1A receptor, cariprazine and DDCAR are full agonists, while DCAR is a partial agonist. Conversely, all three compounds are pure antagonists at the 5-HT2B receptor.
| Assay | Receptor | Compound | Activity | EC50/IC50 (nM) | Reference |
| cAMP Signaling | Human D2 | Cariprazine | Partial Agonist | ~1.4 | |
| cAMP Signaling | Human D3 | Cariprazine | Partial Agonist | - | |
| cAMP Signaling | Human 5-HT1A | Cariprazine | Full Agonist | - | |
| cAMP Signaling | Human 5-HT1A | DDCAR | Full Agonist | - | |
| cAMP Signaling | Human 5-HT1A | DCAR | Partial Agonist | - | |
| β-arrestin Recruitment | Human D3 | Cariprazine | Partial Agonist | 10.2 | |
| Inositol Phosphate Formation | - | Cariprazine | - | pEC50 8.5 |
In Vivo Effects of Cariprazine
The in vivo effects of cariprazine have been investigated in both preclinical animal models and human clinical trials, demonstrating its antipsychotic and mood-stabilizing properties.
Preclinical In Vivo Data (Rodent Models)
In rodent models, cariprazine has shown efficacy in assays predictive of antipsychotic activity.
| Animal Model | Assay | Effect | ED50 (mg/kg) | Reference |
| Rat | Conditioned Avoidance Response | Inhibition | 0.84 | |
| Rat | Amphetamine-induced Hyperactivity | Blockade | 0.12 | |
| Rat | Phencyclidine-induced Hyperactivity | Inhibition | 0.09 | |
| Mouse | Apomorphine-induced Climbing | Inhibition | 0.27 | |
| Mouse | MK-801-induced Hyperactivity | Inhibition | 0.049 | |
| Mouse | Novelty-induced Motor Activity | Reduction | 0.11 |
Human In Vivo Data (Clinical Trials & PET Studies)
Positron Emission Tomography (PET) studies in humans have confirmed the high receptor occupancy of cariprazine at clinically relevant doses.
Dopamine D2/D3 Receptor Occupancy (PET Studies)
| Study Population | Dose | D2 Occupancy | D3 Occupancy | Reference |
| Schizophrenia Patients | 1 mg/day (15 days) | 45% | 76% | |
| Schizophrenia Patients | 3 mg/day (15 days) | 79% | 92% | |
| Schizophrenia Patients | 12 mg/day (15 days) | ~100% | ~100% | |
| Healthy Volunteers | 1.0 mg/day (multiple doses) | 63-79% | - | |
| Monkeys | 30 µg/kg | ~87% | - |
Clinical Efficacy
Cariprazine has demonstrated efficacy in the treatment of schizophrenia and bipolar disorder in numerous clinical trials.
| Indication | Clinical Scale | Dosage | Outcome | p-value | Reference |
| Schizophrenia (Acute) | PANSS Total Score | 3-6 mg/day & 6-9 mg/day | Significant improvement vs. placebo | - | |
| Schizophrenia (Negative Symptoms) | PANSS-FSNS | 4.5 mg/day | Significant improvement vs. risperidone | 0.0022 | |
| Bipolar Mania | YMRS Total Score | 3-12 mg/day | Significant improvement vs. placebo | - | |
| Bipolar Depression | MADRS Total Score | 1.5-3.0 mg/day | Superiority over placebo | - | |
| Major Depressive Disorder (Adjunctive) | MADRS Total Score | 1.5 mg/day | Significant improvement vs. placebo | 0.0050 | |
| Major Depressive Disorder (Adjunctive) | MADRS Total Score | 3.0 mg/day | Improvement, not statistically significant | 0.0727 |
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive. Below are summaries of the general methodologies employed.
In Vitro Receptor Binding Assays
Receptor binding affinities (Ki) are typically determined through competitive radioligand binding assays. Membranes from cells expressing the recombinant human or rat receptor of interest are incubated with a specific radioligand and varying concentrations of the unlabeled competitor drug (cariprazine or its metabolites). The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assays (cAMP)
The effect of cariprazine on G-protein coupled receptor activation is often assessed by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. For Gi-coupled receptors like dopamine D2/D3 and serotonin 5-HT1A, the assay measures the inhibition of forskolin-stimulated cAMP production. Cells expressing the receptor of interest are treated with forskolin to induce cAMP production, followed by the addition of varying concentrations of cariprazine. The reduction in cAMP levels is then quantified, typically using methods like HTRF or AlphaScreen, to determine the EC50 or IC50 of the compound.
In Vivo Electrophysiology in Rodents
Single-unit extracellular recordings of spontaneously active dopaminergic neurons are performed in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc) of anesthetized rats. A recording electrode is lowered into the brain region of interest, and the firing rate and pattern of individual neurons are recorded. Cariprazine or other pharmacological agents are administered intravenously or orally, and the subsequent changes in neuronal activity are monitored and quantified.
Human PET Imaging
Positron Emission Tomography (PET) is used to measure receptor occupancy in the human brain. A radiolabeled ligand that binds to the target receptor (e.g., [11C]raclopride for D2/D3 receptors) is injected intravenously. The distribution of the radioligand in the brain is imaged using a PET scanner. Scans are performed at baseline (before drug administration) and after treatment with cariprazine. The reduction in the binding of the radioligand after cariprazine treatment is used to calculate the percentage of receptor occupancy.
Signaling Pathways and Experimental Workflows
Cariprazine's Proposed Mechanism of Action
The therapeutic effects of cariprazine are thought to be mediated through its combined partial agonist activity at dopamine D2/D3 and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A receptors. This multifaceted receptor interaction helps to modulate dopamine and serotonin levels in different brain regions.
Caption: Cariprazine's multi-receptor interaction profile.
Dopamine D2/D3 Receptor Signaling (Gi-coupled)
As a partial agonist at D2 and D3 receptors, which are coupled to inhibitory G-proteins (Gi), cariprazine can modulate the activity of adenylyl cyclase. In states of dopamine hyperactivity, it acts as a functional antagonist, and in states of hypoactivity, it acts as a functional agonist.
Caption: Cariprazine's effect on D2/D3 receptor signaling.
Serotonin 5-HT1A Receptor Signaling (Gi-coupled)
Similar to its action on dopamine receptors, cariprazine's partial agonism at 5-HT1A receptors, which are also Gi-coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: Cariprazine's effect on 5-HT1A receptor signaling.
Serotonin 5-HT2A Receptor Signaling (Gq-coupled)
As an antagonist at 5-HT2A receptors, cariprazine blocks the Gq-protein-mediated signaling cascade. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately leads to a decrease in intracellular calcium and protein kinase C (PKC) activity.
Caption: Cariprazine's antagonist effect on 5-HT2A signaling.
Experimental Workflow for In Vitro Functional Assay
The following diagram outlines a typical workflow for an in vitro functional assay to determine the effect of cariprazine on a G-protein coupled receptor.
Caption: Workflow for an in vitro functional assay.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
A Comparative Analysis of Carprazidil (Cariprazine) and Diazoxide: A Guide for Researchers
It is important to note that direct head-to-head clinical studies comparing Carprazidil (an apparent misspelling of Cariprazine) and Diazoxide are not available in published literature. This guide, therefore, provides a comparative analysis based on their individual and distinct pharmacological profiles, mechanisms of action, and clinical applications as established in separate studies.
This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed comparison of the atypical antipsychotic Cariprazine and the antihypertensive and hyperglycemic agent Diazoxide. While these agents operate in different therapeutic areas, this guide will objectively present their known characteristics, supported by experimental data and methodologies, to provide a comprehensive understanding of their distinct pharmacological functions.
I. Overview and Mechanism of Action
Cariprazine and Diazoxide exert their effects through fundamentally different molecular targets and signaling pathways. Cariprazine's activity is centered on neurotransmitter modulation in the central nervous system, whereas Diazoxide primarily acts on potassium channels in pancreatic beta-cells and smooth muscle.
Cariprazine is an atypical antipsychotic that functions as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors.[1][2][3][4][5] It also acts as an antagonist at serotonin 5-HT2A receptors. Its therapeutic efficacy in schizophrenia and bipolar disorder is thought to be mediated through this combination of partial agonism and antagonism, which allows it to modulate dopaminergic and serotonergic neurotransmission.
Diazoxide 's primary mechanism involves the opening of ATP-sensitive potassium (KATP) channels. In pancreatic beta-cells, this leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions and subsequently suppresses insulin secretion. This action makes it effective in treating hypoglycemia resulting from conditions like congenital hyperinsulinism. In vascular smooth muscle, the opening of KATP channels also leads to hyperpolarization and vasodilation, resulting in a hypotensive effect.
II. Comparative Data Summary
The following table summarizes the key pharmacological and clinical characteristics of Cariprazine and Diazoxide based on available data.
| Feature | This compound (Cariprazine) | Diazoxide |
| Primary Mechanism of Action | Partial agonist at dopamine D2/D3 and serotonin 5-HT1A receptors; Antagonist at serotonin 5-HT2A receptors. | Opener of ATP-sensitive potassium (KATP) channels. |
| Primary Therapeutic Use | Treatment of schizophrenia and bipolar disorder. | Treatment of hypoglycemia due to hyperinsulinism; treatment of acute hypertension. |
| Key Pharmacodynamic Effects | Modulation of dopamine and serotonin neurotransmission in the CNS. | Inhibition of insulin secretion from pancreatic beta-cells; vasodilation of smooth muscle. |
| Common Adverse Effects | Akathisia, insomnia, headache, weight gain, and metabolic changes such as hyperglycemia and dyslipidemia. | Sodium and fluid retention, hypertrichosis, hyperglycemia, and gastrointestinal intolerance. |
| Receptor Binding Affinity (Ki) | High affinity for D3 (0.085 nM) and D2 (0.49 nM) receptors. | Binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel. |
III. Experimental Protocols
The distinct mechanisms of Cariprazine and Diazoxide necessitate different experimental approaches for their characterization.
A. Characterization of Cariprazine Activity
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of Cariprazine to its target receptors (dopamine and serotonin subtypes).
-
Methodology:
-
Membranes are prepared from cells expressing the specific receptor subtype of interest.
-
These membranes are incubated with a radiolabeled ligand that is known to bind to the receptor.
-
Varying concentrations of Cariprazine are added to compete with the radiolabeled ligand for binding to the receptor.
-
The amount of radioactivity bound to the membranes is measured.
-
The concentration of Cariprazine that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is then calculated from the IC50 value to represent the binding affinity.
-
2. Functional Assays (e.g., cAMP Assays):
-
Objective: To determine the functional activity of Cariprazine at its target receptors (i.e., whether it acts as an agonist, antagonist, or partial agonist).
-
Methodology:
-
Cells expressing the receptor of interest are cultured.
-
These cells are treated with varying concentrations of Cariprazine.
-
The downstream signaling molecules, such as cyclic AMP (cAMP), are measured.
-
An increase or decrease in the signaling molecule in response to Cariprazine indicates its agonist or antagonist properties. The magnitude of this response compared to a full agonist determines its partial agonist activity.
-
B. Characterization of Diazoxide Activity
1. Electrophysiological Studies (Patch-Clamp):
-
Objective: To directly measure the effect of Diazoxide on the activity of KATP channels.
-
Methodology:
-
A glass micropipette with a very small opening is used to make tight contact with the membrane of a single cell (e.g., a pancreatic beta-cell).
-
This allows for the measurement of the flow of ions through the channels in that small patch of membrane.
-
Diazoxide is applied to the cell, and the changes in the opening and closing of the KATP channels are recorded. An increase in channel opening is indicative of Diazoxide's mechanism of action.
-
2. In Vivo Blood Glucose Monitoring:
-
Objective: To assess the hyperglycemic effect of Diazoxide in a living organism.
-
Methodology:
-
Animal models (e.g., rats or mice) are administered Diazoxide.
-
Blood samples are collected at various time points after administration.
-
Blood glucose levels are measured using a glucometer.
-
A significant and sustained increase in blood glucose levels following Diazoxide administration demonstrates its in vivo efficacy in inhibiting insulin secretion. In clinical settings, patients with congenital hyperinsulinism undergo continuous glucose monitoring to assess their response to Diazoxide treatment.
-
IV. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways of Cariprazine and Diazoxide and a typical experimental workflow for their evaluation.
References
Replicating Early Clinical Findings on Cariprazine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the early and pivotal clinical findings for cariprazine (marketed as Vraylar and Reagila), a third-generation atypical antipsychotic. It is intended for researchers, scientists, and drug development professionals interested in understanding the replication and validation of cariprazine's initial efficacy and safety data. This document objectively compares its performance with relevant alternatives and presents supporting experimental data from key clinical trials.
Executive Summary
Cariprazine is a dopamine D3-preferring D3/D2 and serotonin 5-HT1A receptor partial agonist, and a serotonin 5-HT2A receptor antagonist. Early clinical development focused on its potential in treating a broad spectrum of symptoms in schizophrenia and bipolar disorder. A notable early finding was its potential efficacy in treating the persistent negative symptoms of schizophrenia, a significant unmet need in psychiatric care. Subsequent, larger-scale clinical trials have largely replicated and expanded upon these initial findings, confirming its efficacy in schizophrenia, bipolar mania, and bipolar depression. This guide will delve into the specifics of these early trials and their later-phase confirmations.
Mechanism of Action: A D3-Preferring Profile
Cariprazine's unique pharmacological profile is central to its clinical effects. It acts as a partial agonist at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor, and as a partial agonist at serotonin 5-HT1A receptors. It also functions as an antagonist at serotonin 5-HT2A receptors.[1] This distinct mechanism, particularly its potent D3 receptor activity, is thought to contribute to its efficacy in treating negative and cognitive symptoms of schizophrenia.
Figure 1: Cariprazine's primary mechanism of action.
Early Clinical Findings and Replication in Schizophrenia
An early proof-of-concept Phase II trial (NCT00404573) provided the initial suggestion of cariprazine's efficacy in schizophrenia, particularly for negative symptoms.[2] While the overall treatment effect was not statistically significant in this initial study, the low-dose group (1.5–4.5 mg/day) showed a significant improvement in PANSS negative subscale scores compared to placebo.[2]
This finding was robustly investigated and confirmed in a later, large-scale Phase IIIb, randomized, double-blind, active-controlled trial that specifically enrolled patients with persistent, predominant negative symptoms of schizophrenia.[3][4] This study directly compared cariprazine to risperidone, a standard second-generation antipsychotic.
Comparative Efficacy in Predominant Negative Symptoms
The head-to-head trial against risperidone demonstrated a statistically significant superiority of cariprazine in improving negative symptoms as measured by the change in the Positive and Negative Syndrome Scale factor score for negative symptoms (PANSS-FSNS).
| Outcome Measure | Cariprazine (4.5 mg/day) | Risperidone (4.0 mg/day) | p-value |
| Change in PANSS-FSNS from Baseline to Week 26 | -8.90 | -7.44 | 0.0022 |
| Change in Personal and Social Performance (PSP) Scale Total Score | Significant improvement over risperidone | <0.001 |
Table 1: Efficacy of Cariprazine vs. Risperidone for Predominant Negative Symptoms of Schizophrenia.
Experimental Protocol: Predominant Negative Symptom Trial
-
Study Design: A 26-week, randomized, double-blind, active-controlled, multinational, multicenter study.
-
Patient Population: Adults (18-65 years) with a diagnosis of schizophrenia for at least two years, with stable positive symptoms, and predominant negative symptoms for at least six months.
-
Inclusion Criteria: PANSS-FSNS score ≥ 24, with scores of ≥ 4 on at least two of the three core negative symptom items (blunted affect, avolition, poverty of speech).
-
Exclusion Criteria: Previous treatment with risperidone.
-
Intervention: Fixed-dose oral cariprazine (target dose 4.5 mg/day) or risperidone (target dose 4.0 mg/day).
-
Primary Outcome: Change from baseline in PANSS-FSNS at week 26.
-
Secondary Outcome: Change from baseline in Personal and Social Performance (PSP) scale total score.
Early Clinical Findings and Replication in Bipolar Disorder
Bipolar Mania
An early Phase II clinical trial (NCT00488618) provided initial evidence for the efficacy of cariprazine in treating acute manic or mixed episodes associated with bipolar I disorder. This study demonstrated a significant reduction in the Young Mania Rating Scale (YMRS) total score compared to placebo.
These findings were subsequently replicated and confirmed in three pivotal Phase III, randomized, double-blind, placebo-controlled trials. A pooled analysis of these trials showed a significant improvement in YMRS scores for cariprazine-treated patients.
| Outcome Measure | Cariprazine (3-12 mg/day) | Placebo | p-value |
| Change in YMRS Total Score from Baseline to Week 3 | Significant reduction | <0.001 | |
| YMRS Response Rate (≥50% improvement) | 48% | 25% | <0.001 |
| YMRS Remission Rate (YMRS total score ≤12) | 42% | 23% | 0.002 |
Table 2: Efficacy of Cariprazine in Acute Bipolar I Mania (Phase II data).
Bipolar Depression
An initial Phase II trial (NCT00852202) evaluating cariprazine for bipolar depression did not show a statistically significant separation from placebo on the primary endpoint, the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. However, this study provided valuable information for the design of subsequent trials.
Later, three pivotal Phase III, randomized, double-blind, placebo-controlled studies demonstrated the efficacy of cariprazine in treating depressive episodes in adults with bipolar I disorder. A pooled analysis of these trials showed a significant reduction in MADRS total scores for both the 1.5 mg/day and 3 mg/day doses of cariprazine compared to placebo.
| Outcome Measure | Cariprazine (1.5 mg/day) | Cariprazine (3 mg/day) | Placebo |
| Change in MADRS Total Score from Baseline to Week 6 (LSMD vs. Placebo) | -2.8 (p<0.001) | -2.4 (p<0.001) | - |
Table 3: Efficacy of Cariprazine in Bipolar I Depression (Pooled Phase III data).
Experimental Protocol: Bipolar I Disorder Trials (General Outline)
-
Study Design: 3 to 8-week, randomized, double-blind, placebo-controlled, multicenter studies.
-
Patient Population: Adults (18-65 years) with a diagnosis of bipolar I disorder, experiencing a current manic, mixed, or depressive episode.
-
Inclusion Criteria: Specific thresholds on the YMRS for mania trials (e.g., YMRS total score ≥ 20) or MADRS for depression trials (e.g., MADRS total score ≥ 20).
-
Intervention: Flexible or fixed doses of cariprazine or placebo.
-
Primary Outcome: Change from baseline in YMRS total score (mania trials) or MADRS total score (depression trials) at the end of the treatment period.
Clinical Trial Workflow and Logical Progression
The development of cariprazine followed a standard clinical trial workflow, progressing from early phase studies to larger, confirmatory trials. This logical progression is essential for establishing robust evidence of a drug's efficacy and safety.
References
- 1. Allergan and Richter Announce Positive Topline Results from Third of Three Pivotal Trials of Cariprazine in Bipolar I Depression [prnewswire.com]
- 2. Cariprazine in the treatment of schizophrenia: a proof-of-concept trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. psychiatryonline.org [psychiatryonline.org]
Assessing the Specificity of Carprazidil's Vasodilatory Action: A Comparative Guide
A comprehensive analysis of the vasodilatory properties of Carprazidil reveals a profile remarkably similar to that of Minoxidil, a well-established potassium channel opener. However, a definitive molecular understanding of this compound's specificity is hampered by a scarcity of contemporary research. This guide synthesizes the available clinical data for this compound and contrasts its effects with those of other key vasodilators, providing insights into its potential mechanism of action.
Introduction
This compound is a vasodilator agent that has been investigated for the management of moderate to severe hypertension. Clinical findings suggest that its therapeutic and side-effect profiles are comparable to those of Minoxidil, pointing towards a potential shared mechanism of action involving the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This guide will delve into the available comparative data, outline relevant experimental protocols for assessing vasodilator specificity, and present visual representations of the key signaling pathways involved in vasodilation.
Comparative Analysis of Vasodilator Action
A key clinical study directly compared the efficacy and side effects of this compound with Minoxidil in hypertensive patients. The findings from this crossover study indicated that both drugs exerted qualitatively and quantitatively similar effects on blood pressure reduction.[1] Both agents also demonstrated a tendency to cause sodium retention and an increase in heart rate, common compensatory responses to potent vasodilation. Furthermore, the occurrence of hypertrichosis, a known side effect of Minoxidil, was observed with both drugs, further suggesting a related mechanism of action.[1]
To understand the specificity of this compound's action, it is essential to compare it with vasodilators that operate through distinct molecular pathways. The following table summarizes the mechanisms of several key vasodilators.
| Drug | Primary Mechanism of Action | Primary Site of Action | Key Signaling Molecule(s) |
| This compound (presumed) | Opening of ATP-sensitive potassium (K-ATP) channels | Arteriolar smooth muscle | Increased K+ efflux, hyperpolarization |
| Minoxidil | Opening of ATP-sensitive potassium (K-ATP) channels | Arteriolar smooth muscle | Increased K+ efflux, hyperpolarization |
| Diazoxide | Opening of ATP-sensitive potassium (K-ATP) channels | Arteriolar smooth muscle | Increased K+ efflux, hyperpolarization |
| Hydralazine | Multiple proposed mechanisms, including inhibition of IP3-induced Ca2+ release and potential NO release | Arteriolar smooth muscle | Reduced intracellular Ca2+, potentially cGMP |
| Sodium Nitroprusside | Spontaneous release of nitric oxide (NO) | Arterial and venous smooth muscle | Cyclic guanosine monophosphate (cGMP) |
| Verapamil | Blockade of L-type calcium channels | Arteriolar smooth muscle | Reduced Ca2+ influx |
Experimental Protocols
The assessment of a vasodilator's specificity involves a series of in vitro experiments designed to elucidate its molecular target and downstream signaling cascade. A standard and widely used methodology is the isolated tissue bath assay using rat aortic rings.
Isolated Rat Aorta Vasodilation Assay
Objective: To determine the concentration-dependent vasodilatory effect of a compound and investigate its mechanism of action.
Methodology:
-
Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by an approved method.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of approximately 4-5 mm in length.
-
For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire or forceps.
-
-
Tissue Mounting and Equilibration:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension (typically 1.5-2.0 g) is applied, and the tissues are allowed to equilibrate for at least 60 minutes.
-
-
Assessment of Vasodilation:
-
The aortic rings are pre-contracted with a vasoconstrictor agent, commonly phenylephrine (an α1-adrenergic agonist) or potassium chloride (KCl) to induce depolarization.
-
Once a stable contraction is achieved, the test vasodilator (e.g., this compound) is added to the organ bath in a cumulative concentration-dependent manner.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
-
Investigation of Mechanism:
-
To investigate the involvement of specific pathways, the aortic rings are pre-incubated with various pharmacological inhibitors before the addition of the vasoconstrictor and the vasodilator.
-
To test for K-ATP channel opening: Glibenclamide, a specific K-ATP channel blocker, is used. Inhibition of the vasodilator's effect by glibenclamide suggests the involvement of K-ATP channels.
-
To test for nitric oxide (NO) pathway involvement: L-NAME (N(G)-nitro-L-arginine methyl ester), an inhibitor of nitric oxide synthase (NOS), is used. Attenuation of the vasodilation by L-NAME in endothelium-intact rings points to an endothelium-dependent NO-mediated mechanism.
-
To test for calcium channel blockade: The response in KCl-pre-contracted rings is observed. A potent relaxation in this setting can suggest calcium channel blocking activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway for K-ATP channel-mediated vasodilation, presumed for this compound, and a typical experimental workflow for assessing vasodilator specificity.
Caption: Signaling pathway for K-ATP channel-mediated vasodilation.
Caption: Experimental workflow for assessing vasodilator specificity.
Conclusion
References
A Comparative Analysis of Carprazidil and Fibrates on Lipoprotein Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Carprazidil and fibrates on lipoprotein profiles, drawing upon available experimental data. The information is intended to support research and development efforts in the field of lipid-modifying therapeutics.
Executive Summary
Fibrates are a well-established class of drugs that primarily lower triglycerides (TG) and increase high-density lipoprotein cholesterol (HDL-C) through the activation of peroxisome proliferator-activated receptor alpha (PPARα). Their effects on low-density lipoprotein cholesterol (LDL-C) are variable. This compound, a potent arteriolar vasodilator, has demonstrated favorable effects on HDL-C in hypertensive patients. However, data on its broader impact on lipoprotein metabolism and its mechanism of action are limited. This guide synthesizes the current knowledge on both agents to facilitate a comparative understanding.
Quantitative Effects on Lipoproteins
The following tables summarize the quantitative effects of this compound and various fibrates on key lipoprotein parameters as reported in clinical studies.
Table 1: Effect of this compound on Serum Lipoproteins in Hypertensive Men
| Parameter | Average Dose | Duration | Number of Patients (N) | Percentage Change from Baseline | p-value |
| High-Density Lipoprotein Cholesterol (HDL-C) | 50-60 mg/day | 8 weeks | 15 | +26% | < 0.01 |
| 16 weeks | 12 | +24% | < 0.01 | ||
| α-lipoprotein fraction | 8 weeks | 15 | +26% | ||
| 16 weeks | 12 | +41% | |||
| Low-Density Lipoprotein Cholesterol (LDL-C) | 50-60 mg/day | 8 or 16 weeks | 15/12 | Not consistently altered | |
| Very Low-Density Lipoprotein Cholesterol (VLDL-C) | 50-60 mg/day | 8 or 16 weeks | 15/12 | Not consistently altered | |
| Triglycerides (TG) | 50-60 mg/day | 8 or 16 weeks | 15/12 | Not consistently altered |
Data from a study on men with mild to moderate essential hypertension.
Table 2: Effects of Fibrates on Lipoprotein Profile (Meta-analysis and Clinical Trial Data)
| Fibrate | Parameter | Dosage | Percentage Change from Baseline |
| Fenofibrate | Triglycerides (TG) | 300 mg/day | ↓ 38% to 45%[1] |
| VLDL-C | 300 mg/day | ↓ 38% to 52.7%[1] | |
| Total Cholesterol | 300 mg/day | ↓ 16% to 17.5%[1] | |
| LDL-C | 300 mg/day | ↓ 6% to 20.3%[1] | |
| HDL-C | 300 mg/day | ↑ 11.1% to 15.3%[1] | |
| Apolipoprotein B (ApoB) | Not Specified | ↓ 10.42 to 24.88 mg/dL | |
| Non-HDL-C | Not Specified | ↓ 12.02 to 46.38 mg/dL | |
| Gemfibrozil | Triglycerides (TG) | 1200 mg/day | ↓ 54% |
| HDL-C | 1200 mg/day | ↑ 36% | |
| Apolipoprotein AI (ApoAI) | 1200 mg/day | ↑ 29% | |
| Apolipoprotein AII (ApoAII) | 1200 mg/day | ↑ 38% | |
| VLDL-TG | 800 mg/day | ↓ Correlated with initial TG | |
| LDL-C | 800 mg/day | Variable (decrease if initial >135 mg/dL) |
Mechanism of Action
Fibrates
Fibrates exert their effects on lipoproteins primarily by activating PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.
Key mechanisms include:
-
Increased Lipoprotein Lipase (LPL) Activity: Fibrates increase the expression of LPL, an enzyme that hydrolyzes triglycerides in VLDL and chylomicrons, leading to a reduction in plasma TG levels.
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates suppress the hepatic production of ApoC-III, an inhibitor of LPL, further enhancing triglyceride clearance.
-
Increased Fatty Acid Oxidation: They stimulate the uptake and β-oxidation of fatty acids in the liver, reducing the substrate available for triglyceride synthesis and VLDL production.
-
Increased Apolipoprotein A-I and A-II (ApoA-I and ApoA-II) Synthesis: Fibrates increase the hepatic expression of ApoA-I and ApoA-II, the major protein components of HDL, leading to increased HDL-C levels.
This compound
The mechanism by which this compound influences lipoprotein metabolism is not well-established. As a potent arteriolar vasodilator, its primary pharmacological action is to lower blood pressure. The observed increase in HDL-C could be a secondary or pleiotropic effect. Further research is required to elucidate the specific molecular pathways involved.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Fibrate Mechanism of Action via PPARα Activation.
Caption: General Experimental Workflow for Lipoprotein Analysis.
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through clinical trials involving human subjects. Standardized laboratory methods were employed to analyze lipoprotein profiles.
Sample Collection and Preparation
-
Fasting Blood Samples: Venous blood samples are typically collected after a 9-12 hour fast to minimize the influence of dietary lipids on triglyceride and VLDL levels.
-
Serum/Plasma Separation: Blood is centrifuged to separate serum or plasma, which is then used for lipid analysis.
Lipoprotein Quantification Methods
A variety of analytical techniques are used to measure the concentration and composition of lipoproteins:
-
Density-Gradient Ultracentrifugation: This is a reference method that separates lipoproteins based on their density. It allows for the isolation of VLDL, intermediate-density lipoprotein (IDL), LDL, and HDL fractions.
-
Gel Electrophoresis: This technique separates lipoprotein particles based on their size and electrical charge, providing information on lipoprotein subfractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine the concentration and size of lipoprotein particles by analyzing the signals from the lipid molecules within them.
-
Homogeneous Enzymatic Assays: These are widely used in clinical laboratories for the direct measurement of total cholesterol, triglycerides, HDL-C, and LDL-C.
-
Immunoassays: Specific antibodies are used to quantify apolipoproteins such as ApoB and ApoA-I, providing a measure of the number of atherogenic and anti-atherogenic lipoprotein particles, respectively.
Apolipoprotein Measurement
-
Apolipoproteins like ApoB and ApoA-I are typically measured using immunoturbidimetric or immunonephelometric assays. These methods provide a quantitative measure of the protein components of lipoproteins.
Discussion and Conclusion
The comparative analysis reveals that fibrates have a well-documented, broad-spectrum effect on lipoprotein metabolism, primarily driven by PPARα activation. They are particularly effective in reducing elevated triglycerides and increasing HDL-C. The quantitative effects of different fibrates, such as fenofibrate and gemfibrozil, show some variation in their impact on LDL-C and apolipoproteins.
This compound has shown a promising and statistically significant positive effect on HDL-C levels in a specific patient population. However, the lack of a clear mechanism of action and the limited data on its effects on other lipoprotein fractions, particularly in a broader population, highlight the need for further investigation.
For researchers and drug development professionals, fibrates serve as a benchmark for agents targeting hypertriglyceridemia and low HDL-C. The distinct profile of this compound suggests a potentially different mechanism for raising HDL-C, which warrants further mechanistic studies. Future research should aim to conduct head-to-head comparative trials of this compound and fibrates and to elucidate the molecular pathways underlying this compound's effects on lipoprotein metabolism. This will be crucial in determining its potential role as a lipid-modifying agent.
References
Safety Operating Guide
Safe Disposal of Cariprazine: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Cariprazine, a process vital for maintaining a safe laboratory environment and ensuring regulatory compliance. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to mitigate risks associated with this compound.
Cariprazine is classified as a substance suspected of damaging fertility or the unborn child[1][2]. Therefore, its disposal must be managed with the utmost care, treating it as a hazardous waste. The following guidelines synthesize general best practices for laboratory chemical waste disposal with specific considerations for Cariprazine.
Key Chemical and Safety Data for Cariprazine
To facilitate a comprehensive risk assessment for handling and disposal, the following table summarizes essential data for Cariprazine.
| Property | Value | Source(s) |
| Chemical Name | N'-[trans-4-[2-[4-(2,3-Dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]-N,N-dimethylurea | [2][3] |
| CAS Number | 839712-12-8 | |
| Molecular Formula | C21H32Cl2N4O | |
| Primary Hazard | Reproductive toxicity (Suspected of damaging fertility or the unborn child) | |
| Physical State | Solid | |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment. Dissolve or mix with a combustible solvent and burn in a chemical incinerator. |
Standard Operating Procedure for Cariprazine Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of Cariprazine waste in a laboratory setting. This protocol is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Personal Protective Equipment (PPE)
Before handling Cariprazine waste, all personnel must be equipped with the following personal protective equipment:
-
Gloves: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required.
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, clearly labeled, and compatible container for Cariprazine waste. The container must be in good condition, with no leaks or rust.
-
Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "Cariprazine." Include the date when the first waste is added.
-
Incompatible Wastes: Never mix Cariprazine waste with other incompatible chemicals.
III. Disposal of Pure Cariprazine and Contaminated Materials
This section details the disposal of the pure chemical and any materials that have come into contact with it.
-
Solid Waste:
-
Collect all solid Cariprazine waste, including expired or unwanted product and contaminated items (e.g., weighing boats, contaminated gloves, and bench paper), in the designated hazardous waste container.
-
Ensure the container is kept securely closed except when adding waste.
-
-
Solutions:
-
Aqueous or solvent-based solutions containing Cariprazine must be collected as hazardous liquid waste.
-
Use a compatible, leak-proof container with a secure cap.
-
Store liquid waste in secondary containment to prevent spills.
-
-
Empty Containers:
-
Containers that held Cariprazine should be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also require collection depending on local regulations.
-
After triple-rinsing and air-drying, deface or remove the original label before disposing of the container in the regular trash or recycling.
-
IV. Storage and Pickup
Proper storage of hazardous waste is crucial while awaiting pickup.
-
Storage Location: Store the sealed and labeled hazardous waste container in a designated, well-ventilated area away from general laboratory traffic.
-
Segregation: Ensure the Cariprazine waste container is segregated from incompatible materials.
-
Waste Pickup: Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department as soon as the container is full. Do not accumulate large quantities of hazardous waste in the laboratory.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Cariprazine waste.
Caption: Workflow for the safe disposal of Cariprazine waste in a laboratory setting.
References
Personal protective equipment for handling Carprazidil
Disclaimer: Carprazidil is a hypothetical compound. The following guidelines are based on best practices for handling potent, novel pharmaceutical compounds and should be adapted as specific data becomes available. Always consult the official Safety Data Sheet (SDS) for any chemical before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The primary route of exposure to potent pharmaceutical compounds can be through inhalation, dermal contact, or accidental ingestion.[1] Therefore, a comprehensive PPE strategy is mandatory. The required level of PPE depends on the specific handling procedure and the potential for exposure.
Table 1: Required Personal Protective Equipment for Handling this compound
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Compounding (Dry Powder) | Chemical safety goggles and face shield | Double-layered chemotherapy gloves (ASTM D6978)[2] | Disposable, low-permeability gown with tight-fitting cuffs[3] | Full-face air-purifying respirator (or PAPR for higher risk)[4][5] |
| Solution Preparation and Handling | Chemical safety goggles | Nitrile or neoprene gloves (double-gloved) | Disposable gown or lab coat | Required if not in a certified chemical fume hood |
| Administering to Test Systems | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if in a well-ventilated area |
| Waste Disposal | Chemical safety goggles | Double-layered chemotherapy gloves | Disposable gown | As required by specific waste stream hazards |
Experimental Protocols: Safe Handling and Compounding
All handling of this compound powder must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
Step-by-Step Compounding Procedure:
-
Preparation: Before starting, ensure all necessary equipment, including PPE, is readily available. Decontaminate the work surface within the fume hood.
-
Donning PPE: Put on all required PPE as specified in Table 1. Ensure gloves are worn over the cuffs of the gown.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the container with care to avoid generating dust.
-
Solubilization: Slowly add the solvent to the this compound powder to avoid splashing. Use a vortex mixer or sonicator within the hood to ensure complete dissolution.
-
Transfer: Use sealed containers for transporting solutions.
-
Decontamination: After compounding, decontaminate all surfaces and equipment with an appropriate solvent. Dispose of all single-use PPE as hazardous waste.
-
Doffing PPE: Remove PPE in the designated area, ensuring not to contaminate skin or clothing. Wash hands thoroughly after removing gloves.
Operational and Disposal Plans
A clear plan for the entire lifecycle of this compound in the laboratory is essential, from receipt to disposal.
Waste Segregation and Disposal:
Chemical waste must be segregated based on compatibility to prevent dangerous reactions.
Table 2: this compound Waste Disposal Plan
| Waste Stream | Container Type | Disposal Protocol |
| Solid Waste (contaminated PPE, weigh boats, etc.) | Labeled, sealed, puncture-resistant container | Collect as hazardous waste. The first rinse of any container that held the solid must also be collected as hazardous waste. |
| Liquid Waste (unused solutions, rinsates) | Labeled, sealed, chemically compatible container | Collect as hazardous chemical waste. Do not dispose of down the drain. |
| Sharps (needles, scalpels) | Puncture-proof sharps container | Dispose of as hazardous sharps waste. |
Emergency Procedures:
In the event of an exposure or spill, immediate action is critical.
-
Skin Exposure: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spill:
-
Minor Spill (inside a fume hood): Absorb the spill with a suitable absorbent material. Decontaminate the area and dispose of all materials as hazardous waste.
-
Major Spill (outside a fume hood): Evacuate the area immediately and alert others. Contact the institution's Environmental Health and Safety (EHS) department.
-
Visualization of Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. agnopharma.com [agnopharma.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 5. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
